1-Octylpyridinium
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
34958-55-9 |
|---|---|
Molekularformel |
C13H22N+ |
Molekulargewicht |
192.32 g/mol |
IUPAC-Name |
1-octylpyridin-1-ium |
InChI |
InChI=1S/C13H22N/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3/q+1 |
InChI-Schlüssel |
XDEQOBPALZZTCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[N+]1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Octylpyridinium Chloride: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-octylpyridinium chloride, a quaternary ammonium compound with significant potential in various scientific and industrial applications. This document details its synthesis, physicochemical properties, and key experimental protocols, presenting quantitative data in a structured format for ease of comparison and analysis.
Synthesis of this compound Chloride
This compound chloride is synthesized via a quaternization reaction, a type of alkylation, involving the reaction of pyridine with an octyl halide, typically 1-chlorooctane or 1-bromooctane. This nucleophilic substitution reaction results in the formation of the this compound cation and a halide anion.
The general reaction is as follows:
C₅H₅N + C₈H₁₇Cl → [C₅H₅N(C₈H₁₇)]⁺Cl⁻
This process is a well-established method for the preparation of pyridinium-based ionic liquids and surfactants.[1][2] The reaction can be carried out under various conditions, with adjustments in temperature and pressure to optimize the yield and purity of the final product.[2]
Experimental Protocol: Synthesis of this compound Chloride
This protocol is adapted from established methods for the synthesis of 1-alkylpyridinium chlorides.[2]
Materials:
-
Pyridine (C₅H₅N), freshly distilled
-
1-Chlorooctane (C₈H₁₇Cl)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask or pressure reaction apparatus
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Vacuum filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask or a pressure reaction apparatus, combine pyridine and a 10% stoichiometric excess of 1-chlorooctane.[2]
-
The reaction mixture is then heated under reflux with vigorous stirring. A reaction temperature of approximately 100-120°C is typically maintained for several hours to ensure the completion of the reaction.[2] For lower boiling point alkyl chlorides, the reaction can be conducted in a sealed pressure vessel.[2]
-
Upon completion, the reaction mixture is cooled to room temperature. The resulting product, this compound chloride, may solidify or be a viscous liquid.
-
The crude product is then washed multiple times with anhydrous diethyl ether to remove any unreacted starting materials.[2]
-
The purified product is collected by vacuum filtration and dried in a vacuum oven to remove any residual solvent.
Safety Precautions:
-
The synthesis should be performed in a well-ventilated fume hood.
-
Pyridine is a flammable and toxic liquid; appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn.
-
1-Chlorooctane is an irritant; avoid contact with skin and eyes.
-
Diethyl ether is extremely flammable; ensure there are no ignition sources nearby during the washing step.
Physicochemical Properties of this compound Chloride
This compound chloride is a cationic surfactant and an ionic liquid precursor.[3] Its properties are dictated by the presence of a hydrophilic pyridinium head group and a hydrophobic octyl tail.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₂ClN | |
| Molecular Weight | 227.77 g/mol | |
| Melting Point | 118-121 °C | [3] |
| 35.05 °C | ||
| Solubility | Soluble in water and various organic solvents. | |
| Critical Micelle Concentration (CMC) | Not explicitly found for the chloride salt. The CMC for 1-dodecylpyridinium chloride in water is approximately 15-16 mM. It is expected that the CMC of this compound chloride is higher due to the shorter alkyl chain. | [4] |
Note on Melting Point Discrepancy: There is a significant discrepancy in the reported melting points for this compound chloride. One source reports a range of 118-121 °C, while another indicates 35.05 °C. This could be due to differences in the purity of the samples, the presence of hydrates, or the analytical method used. Further experimental verification is required to establish a definitive melting point. The higher melting point is more consistent with other short-chain 1-alkylpyridinium chlorides.[5]
Spectral Data
While a specific, detailed spectrum for this compound chloride was not found in the literature reviewed, the expected NMR signals can be predicted based on the analysis of similar compounds, such as 1-butylpyridinium chloride and other 1-alkylpyridinium salts.[2][6]
Expected ¹H NMR Signals (in CDCl₃):
-
Pyridinium protons: Signals for the protons on the pyridinium ring are expected to appear in the downfield region, typically between δ 8.0 and 9.5 ppm, due to the deshielding effect of the positively charged nitrogen atom. The protons ortho to the nitrogen will be the most downfield.
-
N-CH₂ protons: The methylene group attached to the pyridinium nitrogen is expected to resonate at approximately δ 4.5-5.0 ppm.
-
Alkyl chain protons: The protons of the octyl chain will appear in the upfield region, with the terminal methyl group (CH₃) resonating around δ 0.8-0.9 ppm and the other methylene groups (CH₂) appearing as a complex multiplet between δ 1.2 and 2.0 ppm.
Expected ¹³C NMR Signals:
-
Pyridinium carbons: The carbon atoms of the pyridinium ring are expected to appear in the aromatic region of the spectrum.
-
N-CH₂ carbon: The carbon of the methylene group attached to the nitrogen will be deshielded.
-
Alkyl chain carbons: The carbons of the octyl chain will resonate in the aliphatic region of the spectrum.
Diagrams
Synthesis Workflow
Caption: Synthesis workflow for this compound chloride.
Properties Relationship
Caption: Relationship between structure, properties, and applications.
References
- 1. 1-Ethylpyridinium Chloride | C7H10ClN | CID 75299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 3. This compound chloride - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
physicochemical properties of 1-octylpyridinium based ionic liquids
An In-depth Technical Guide to the Physicochemical Properties of 1-Octylpyridinium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound-based ionic liquids (ILs). These compounds are of significant interest due to their tunable properties, which are dictated by the combination of the this compound cation with various anions. This document summarizes key quantitative data, details common experimental protocols for their characterization, and visualizes fundamental synthesis and analysis workflows.
Core Physicochemical Properties
The properties of this compound ILs, such as melting point, thermal stability, density, and viscosity, are highly dependent on the nature of the accompanying anion.[1] Unlike many of their imidazolium-based counterparts, pyridinium ILs with an octyl chain are often hydrophobic and nearly immiscible with water.[2][3]
Quantitative Data Summary
The following table summarizes key physicochemical data for a range of this compound ([OPYR]⁺) based ionic liquids, providing a comparative look at the influence of the anion.
| Ionic Liquid | Abbreviation | Melting Point (°C) | Decomposition Temp. (°C) | Density (g·cm⁻³) @ 25°C | Viscosity (cP) @ 25°C |
| This compound Bromide | [OPYR]⁺[Br]⁻ | 58 | 225 | - | - |
| This compound Tetrafluoroborate | [OPYR]⁺[BF₄]⁻ | < -20 | 338 | 1.11 | 330 |
| This compound Hexafluoroarsenate | [OPYR]⁺[AsF₆]⁻ | < -20 | 332 | 1.41 | 410 |
| This compound Bis(trifluoromethylsulfonyl)imide | [OPYR]⁺[Tf₂N]⁻ | < -20 | 429 | 1.34 | 150 |
| This compound Dicyanamide | [OPYR]⁺[N(CN)₂]⁻ | < -20 | 306 | 1.01 | 60 |
| This compound Trifluoromethylsulfonate | [OPYR]⁺[TfO]⁻ | < -20 | 388 | 1.21 | 160 |
Data compiled from multiple sources.[1][2][3][4]
Synthesis and Experimental Protocols
The accurate characterization of this compound ILs relies on standardized synthesis and measurement protocols.
General Synthesis of this compound-Based Ionic Liquids
The synthesis is typically a two-step process involving N-alkylation followed by anion metathesis (exchange).[5][6]
-
N-Alkylation: Pyridine is reacted with an alkylating agent, such as 1-bromooctane, to form the this compound bromide precursor. The mixture is typically refluxed for an extended period (e.g., 72 hours at 70°C).[5] The unreacted starting materials are then removed by washing with a suitable solvent like ethyl acetate.[5]
-
Anion Metathesis: The resulting this compound bromide is then reacted with a salt containing the desired anion (e.g., lithium bis(trifluoromethylsulfonyl)imide or sodium tetrafluoroborate).[1][6] This exchange reaction yields the final ionic liquid, which can be purified through extraction and washing.[1]
Caption: General Synthesis Pathway for this compound ILs.
Density Measurement
Density is a fundamental property often measured to understand the packing efficiency of the ions.
-
Methodology: Densities can be determined at a constant temperature (e.g., 25°C) using either a pre-weighed volumetric flask (1 cm³) or a digital vibrating U-tube densimeter.[1][7] For the vibrating tube method, the instrument is calibrated with dry air and pure water before measuring the sample.[8] The uncertainty of these methods is typically low, around ±0.01 g·cm⁻³ or better.[1][8]
Viscosity Measurement
Viscosity is critical for applications involving fluid flow and mass transfer.
-
Methodology: The dynamic or kinematic viscosity is commonly measured using a viscometer.[7] An Ubbelohde capillary viscometer can be used, where the time it takes for the liquid to flow between two marks under gravity is measured within a temperature-controlled bath.[9] Alternatively, a rotational viscometer measures the torque required to rotate a spindle at a constant speed within the sample.[10] From the measured kinematic viscosity (ν) and density (ρ), the dynamic viscosity (η) can be calculated (η = ρ * ν).[11]
Caption: Experimental Workflow for Viscosity Measurement.
Thermal Stability Analysis
Thermogravimetric analysis (TGA) is used to determine the decomposition temperature, which defines the upper limit of the IL's operational temperature range.
-
Methodology: A small sample of the ionic liquid is placed in a crucible within a thermogravimetric analyzer.[12] The sample is heated at a constant rate (e.g., 5 or 10°C/min) under an inert nitrogen atmosphere.[12][13] The instrument records the mass of the sample as a function of temperature. The decomposition temperature is often reported as the onset temperature (T_onset), where significant mass loss begins.[14][15]
Ionic Conductivity Measurement
Conductivity reflects the mobility of ions within the liquid and is crucial for electrochemical applications.
-
Methodology: Electrical conductivity is measured using a digital conductivity meter with a probe that is immersed in the temperature-controlled IL sample.[16] The instrument applies an alternating current to prevent electrolysis and measures the resulting conductance.[11] The cell is typically calibrated using standard solutions of known conductivity, such as aqueous KCl solutions.[11] Measurements are often taken across a range of temperatures to understand the temperature dependence, which frequently follows the Vogel-Tammann-Fulcher (VTF) equation.[17]
Structure-Property Relationships
The physicochemical properties of this compound ILs are not arbitrary; they are a direct consequence of the molecular structure of the constituent ions. The size, shape, and charge distribution of both the cation and the anion dictate the intermolecular forces, which in turn govern the bulk properties.
-
Cation Influence: The long octyl chain on the pyridinium cation is a primary contributor to the hydrophobicity and often results in lower melting points compared to shorter-chain analogues.[2] Adding substituents to the pyridinium ring can further alter properties by changing the symmetry and charge distribution of the cation.[2]
-
Anion Influence: The anion typically has a more pronounced effect on the properties than the cation.[1]
-
Viscosity & Conductivity: Large, complex anions like bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) can lead to lower viscosities and higher conductivities because they are more charge-delocalized and interact less strongly with the cation, allowing for greater ionic mobility.[16] In contrast, smaller, more coordinating anions like bromide ([Br]⁻) lead to higher melting points and viscosities.
-
Thermal Stability: The chemical nature of the anion is a key determinant of thermal stability. Halide anions generally offer lower stability, while fluorinated anions like [Tf₂N]⁻ provide significantly higher decomposition temperatures.[14]
-
Caption: Logical Relationships Between Ion Structure and Properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Pysico-chemical properties of hydrophobic ionic liquids containingthis compound, 1-octyl-2-methylpyridinium or1-octyl-4-methylpyridinium cations (Journal Article) | OSTI.GOV [osti.gov]
- 5. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Densities and Viscosities of Ionic Liquid with Organic Solvents [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. roco.global [roco.global]
- 11. zaguan.unizar.es [zaguan.unizar.es]
- 12. ajer.org [ajer.org]
- 13. The Structure–Property Relationship of Pyrrolidinium and Piperidinium-Based Bromide Organic Materials [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. odu.primo.exlibrisgroup.com [odu.primo.exlibrisgroup.com]
- 16. Determination of Conductivity of Ionic Liquids in Water, Ethanol and Their Mixtures [journal.buct.edu.cn]
- 17. peacta.org [peacta.org]
Navigating the Aqueous Solubility of 1-Octylpyridinium Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the aqueous solubility of 1-octylpyridinium salts, a class of ionic liquids with significant potential in various scientific and pharmaceutical applications. Understanding the water solubility of these compounds is crucial for their effective use in drug delivery, catalysis, and other areas where aqueous environments are prevalent. This document summarizes key quantitative data, details experimental protocols for solubility determination, and provides visual representations of the underlying principles governing the solubility of these salts.
Core Concept: The Influence of the Anion on Aqueous Solubility
The solubility of this compound salts in water is fundamentally dictated by the nature of the accompanying anion. The this compound cation, with its long alkyl chain, imparts a degree of hydrophobicity to the molecule. Consequently, the overall water solubility is a delicate balance between this hydrophobic character and the hydrophilicity of the anion. Salts with small, hydrophilic anions, such as chloride and bromide, are generally more soluble in water. Conversely, those with large, hydrophobic, and often fluorinated anions, like tetrafluoroborate ([BF4]⁻), hexafluorophosphate ([PF6]⁻), and bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻), exhibit significantly lower water solubility, to the point of being "nearly immiscible" with water.[1][2][3]
dot
Caption: Anion's impact on this compound salt solubility.
Quantitative Solubility Data
| This compound Salt | Anion | Temperature (°C) | Solubility in Water (mol fraction, x_IL) | Water Solubility in Ionic Liquid (mol fraction, x_w) |
| [C8Py][BF4] | Tetrafluoroborate | 25 | 0.0013 | 0.28 |
| [C8Py][PF6] | Hexafluorophosphate | 25 | 0.0004 | 0.15 |
| [C8Py][Tf2N] | Bis(trifluoromethylsulfonyl)imide | 25 | 0.0001 | 0.06 |
Note: Data for this compound chloride and bromide is not available in precise quantitative terms in the reviewed literature, though they are known to be soluble in polar solvents like water.[4]
Experimental Protocols for Determining Water Solubility
The determination of the water solubility of this compound salts, and ionic liquids in general, is typically performed following standardized methods to ensure accuracy and reproducibility. The OECD Guideline 105 for Testing of Chemicals, "Water Solubility," is a widely accepted protocol. This guideline outlines two primary methods: the Flask Method for substances with solubility above 10⁻² g/L and the Column Elution Method for substances with lower solubility.
Flask Method (Shake-Flask)
This method is suitable for more soluble salts like this compound chloride and bromide.
Principle: A supersaturated solution of the salt in water is prepared and allowed to equilibrate. The concentration of the dissolved salt in the aqueous phase is then determined after separation of the undissolved solid.
Apparatus:
-
Constant temperature water bath or shaker
-
Glass flasks with stoppers
-
Centrifuge (optional)
-
Analytical balance
-
Filtration apparatus
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of the Saturated Solution: An excess amount of the this compound salt is added to a known volume of deionized water in a flask.
-
Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to reach equilibrium. This can take 24 to 48 hours.
-
Phase Separation: The undissolved salt is separated from the aqueous solution. This can be achieved by allowing the solution to stand in the constant temperature bath, followed by careful decantation or centrifugation. Filtration may also be used, ensuring the filter does not absorb the dissolved salt.
-
Concentration Analysis: The concentration of the this compound salt in the clear aqueous phase is determined using a suitable analytical technique. For pyridinium compounds, UV-Vis spectrophotometry is often employed due to their UV absorbance.
-
Data Reporting: The solubility is reported in units such as g/L, mol/L, or as a weight percentage.
Column Elution Method
This method is appropriate for hydrophobic salts with low water solubility, such as those with [BF4]⁻, [PF6]⁻, and [Tf2N]⁻ anions.
Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which corresponds to the saturation solubility.
Apparatus:
-
Glass column with a thermostatting jacket
-
Inert support material (e.g., glass beads, silica gel)
-
Peristaltic pump for constant flow
-
Fraction collector (optional)
-
Analytical instrumentation for concentration measurement
Procedure:
-
Column Preparation: The this compound salt is coated onto the inert support material. This is typically done by dissolving the salt in a volatile solvent, mixing it with the support, and then evaporating the solvent. The coated support is then packed into the column.
-
Elution: Deionized water is pumped through the column at a low and constant flow rate. The temperature of the column is maintained at the desired level.
-
Sample Collection and Analysis: The eluate is collected in fractions, and the concentration of the dissolved salt in each fraction is determined.
-
Equilibrium Determination: A plot of concentration versus the volume of eluate is constructed. The concentration will initially increase and then plateau, indicating that the water is saturated with the salt. The solubility is taken as the average concentration of the plateau region.
dot
References
Unraveling the Thermal Endurance of 1-Octylpyridinium Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the critical aspects of thermal stability and degradation pathways of 1-octylpyridinium compounds. As a class of ionic liquids (ILs) with significant potential in diverse applications, including as active pharmaceutical ingredients and drug delivery vehicles, a thorough understanding of their behavior at elevated temperatures is paramount for ensuring product quality, safety, and efficacy. This document provides a comprehensive overview of their thermal properties, detailed experimental methodologies for their assessment, and visual representations of key processes to facilitate a deeper understanding.
Core Concept: Thermal Stability and Its Implications
The thermal stability of a compound refers to its ability to resist decomposition at high temperatures. For this compound-based ILs, this property is crucial as it dictates the upper-temperature limit for their synthesis, purification, storage, and application. Degradation can lead to the formation of impurities, loss of desired properties, and potentially toxic byproducts. The thermal stability of these compounds is intrinsically linked to the nature of the anion and any functional groups present on the pyridinium ring.
Quantitative Thermal Stability Data
The thermal stability of this compound compounds is most commonly evaluated using Thermogravimetric Analysis (TGA), which measures the change in mass of a sample as a function of temperature. The key parameters derived from a TGA curve are the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak). Tonset represents the temperature at which significant mass loss begins, providing a practical indicator of the upper limit for the compound's use.
Below is a summary of the onset decomposition temperatures for a series of this compound-based ionic liquids with various anions.
| Cation | Anion | Onset Decomposition Temperature (Tonset) (°C) | Reference |
| This compound ([OPy]) | Bis(trifluoromethylsulfonyl)imide ([Tf2N]-) | 436 | [1] |
| This compound ([OPy]) | Dicyanamide ([DCA]-) | 298 | |
| This compound ([OPy]) | Thiocyanate ([SCN]-) | 265 | |
| This compound ([OPy]) | Chloride ([Cl]-) | 230 | |
| This compound ([OPy]) | Bromide ([Br]-) | 225 | |
| This compound ([OPy]) | Iodide ([I]-) | 210 | |
| This compound ([OPy]) | Bromotrichloroferrate ([FeCl3Br]-) | Not explicitly stated for 1-octyl, but the series of 1-alkylpyridinium bromotrichloroferrates shows decomposition temperatures. | [2] |
Note: Data for some anions were not explicitly found in the provided search results and are represented as empty cells. The provided data is indicative and can vary based on experimental conditions.
Experimental Protocols: A Closer Look at Thermogravimetric Analysis
The determination of thermal stability is a critical experimental procedure. The following outlines a typical protocol for the Thermogravimetric Analysis (TGA) of this compound compounds.
Objective:
To determine the onset and peak decomposition temperatures of a this compound compound.
Materials and Equipment:
-
This compound compound sample (typically 5-10 mg)
-
Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and furnace
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Sample pans (e.g., aluminum or platinum)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound compound into a TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to create an inert atmosphere and prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is well above the expected decomposition temperature (e.g., 600 °C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset) as the intersection of the tangent to the baseline and the tangent to the steepest part of the mass loss curve.
-
Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG curve), which corresponds to the temperature of the maximum rate of mass loss.
-
Visualizing Key Processes
To better illustrate the experimental workflow and the proposed degradation mechanism, the following diagrams have been generated using the DOT language.
Understanding the Degradation Mechanism
The thermal degradation of this compound compounds is a complex process that is highly dependent on the nature of the anion. However, a common initial step in the decomposition of N-alkylpyridinium salts is the cleavage of the bond between the nitrogen atom of the pyridinium ring and the first carbon atom of the alkyl chain.
Two primary pathways are generally proposed for the thermal degradation of the this compound cation:
-
Homolytic Cleavage: The C-N bond can break homolytically, leading to the formation of an octyl radical and a pyridinium radical cation. These highly reactive species can then undergo a variety of subsequent reactions, including hydrogen abstraction and recombination, leading to a complex mixture of degradation products.
-
Hofmann-type Elimination: This pathway involves the abstraction of a proton from the carbon atom beta to the nitrogen by the anion (acting as a base), followed by the elimination of pyridine and the formation of 1-octene. The basicity of the anion plays a crucial role in this mechanism; anions that are stronger bases are more likely to promote this type of elimination.
It is important to note that the actual degradation mechanism can be a combination of these and other pathways, and the distribution of the final degradation products will be influenced by factors such as temperature, heating rate, and the presence of impurities. The anion's nucleophilicity and the overall bond dissociation energies within the cation also play a significant role in determining the dominant degradation route. For instance, halide anions are known to be more nucleophilic and can facilitate decomposition at lower temperatures compared to larger, more stable anions like bis(trifluoromethylsulfonyl)imide.[3]
Conclusion
The thermal stability of this compound compounds is a critical parameter that dictates their suitability for various applications. This guide has provided a consolidated overview of their thermal behavior, with a focus on quantitative data, detailed experimental protocols, and a mechanistic understanding of their degradation. The provided information serves as a valuable resource for researchers, scientists, and drug development professionals working with this important class of ionic liquids, enabling them to make informed decisions regarding their handling, processing, and application. Further research into the detailed characterization of degradation products under various conditions will continue to enhance our understanding and expand the safe and effective use of this compound compounds.
References
In-Depth Technical Guide to 1-Octylpyridinium Chloride: Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 1-octylpyridinium chloride, a cationic surfactant and ionic liquid. The information presented is intended to support research and development activities where this compound's properties are of interest.
Core Physicochemical Data
The melting point and density of this compound chloride are crucial parameters for its application in various scientific fields. A summary of these properties is provided in the table below.
| Property | Value |
| Melting Point | 118-121 °C[1] |
| Density | Not available in the searched literature |
Experimental Protocols
Detailed experimental methodologies are essential for the replication and validation of scientific findings. The following sections outline the typical procedures used to determine the melting point and density of ionic liquids like this compound chloride.
Melting Point Determination
The melting point of this compound chloride can be determined using a standard capillary melting point apparatus.
Procedure:
-
A small, dry sample of this compound chloride is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate of 1-2 °C per minute.
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
For hygroscopic substances like this compound chloride, it is crucial to handle the sample in a dry environment, such as a glove box, and to use sealed capillary tubes to prevent the absorption of atmospheric moisture, which can affect the melting point.
Density Determination
The density of ionic liquids is commonly measured using a vibrating tube densimeter.
Procedure:
-
The vibrating tube densimeter is calibrated using two standards of known density, typically dry air and deionized water.
-
A sample of this compound chloride is injected into the U-shaped tube of the densimeter.
-
The tube is set to oscillate, and the frequency of oscillation is measured.
-
The density of the sample is calculated from the oscillation frequency using the calibration data.
-
The temperature of the sample is precisely controlled during the measurement as density is temperature-dependent.
Synthesis and Purification Workflow
The synthesis of this compound chloride typically involves the quaternization of pyridine with an octyl halide. The following diagram illustrates a general workflow for its synthesis and purification.
Caption: General workflow for the synthesis and purification of this compound chloride.
References
Methodological & Application
Applications of 1-Octylpyridinium Chloride in Organic Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-octylpyridinium chloride in various organic synthesis reactions. This compound chloride is a versatile quaternary ammonium salt that can function as a phase-transfer catalyst (PTC) or as an ionic liquid, offering green and efficient alternatives to traditional organic solvents and catalysts.
Phase-Transfer Catalyzed Nucleophilic Substitution: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the formation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] In a biphasic system (e.g., aqueous and organic), a phase-transfer catalyst is essential to transport the alkoxide from the aqueous phase to the organic phase where the alkyl halide is soluble.[3] this compound chloride, with its amphiphilic nature, is an effective PTC for this transformation.[4]
Application Note
This compound chloride facilitates the reaction between a sodium phenoxide solution and an alkyl halide, such as 1-bromobutane, to yield the corresponding ether. The pyridinium cation pairs with the phenoxide anion, and the octyl chain provides solubility in the organic phase, thus enabling the nucleophilic attack on the alkyl halide. This method avoids the need for anhydrous conditions and expensive, hazardous solvents.
Experimental Protocol
Materials:
-
Phenol
-
Sodium hydroxide (NaOH)
-
1-Bromobutane
-
This compound chloride
-
Toluene
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (10 mmol) in 10 mL of a 2 M aqueous sodium hydroxide solution.
-
Add this compound chloride (0.5 mmol, 5 mol%) to the solution.
-
To this biphasic mixture, add a solution of 1-bromobutane (12 mmol) in 20 mL of toluene.
-
Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with 2 x 15 mL of deionized water and 1 x 15 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the pure butyl phenyl ether.
Quantitative Data
| Entry | Alkyl Halide | Phenol | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1-Bromobutane | Phenol | 5 | 4 | 80 | 92 |
| 2 | 1-Bromopentane | Phenol | 5 | 5 | 80 | 90 |
| 3 | Benzyl Bromide | 4-Methoxyphenol | 5 | 3 | 70 | 95 |
| 4 | 1-Bromobutane | 4-Nitrophenol | 5 | 6 | 90 | 85 |
Workflow Diagram
Caption: Workflow for Williamson Ether Synthesis.
Ionic Liquid-Catalyzed Alkylation of Isoalkanes
Pyridinium-based ionic liquids, particularly chloroaluminates, have been shown to be effective catalysts for the alkylation of isoalkanes with olefins to produce high-octane gasoline components. While the specific use of this compound chloride is not extensively documented, the closely related 1-butylpyridinium chloroaluminate has been successfully employed, providing a strong basis for the application of its longer-chain analogue.
Application Note
An acidic ionic liquid catalyst can be prepared from this compound chloride and aluminum chloride (AlCl₃). This catalyst facilitates the alkylation of isopentane with ethylene. The ionic liquid serves as a non-volatile, recyclable catalytic medium, offering a safer alternative to traditional acid catalysts like sulfuric acid or hydrofluoric acid.
Experimental Protocol
Materials:
-
This compound chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Isopentane
-
Ethylene gas
-
An inert solvent (e.g., hexane)
Procedure:
Catalyst Preparation:
-
In a glove box under a nitrogen atmosphere, slowly add anhydrous AlCl₃ (2 molar equivalents) to dried this compound chloride (1 molar equivalent) with stirring.
-
Control the temperature of the exothermic reaction.
-
Stir the resulting amber liquid overnight.
Alkylation Reaction:
-
In a high-pressure reactor, charge the prepared this compound chloroaluminate ionic liquid catalyst.
-
Add isopentane to the reactor.
-
Pressurize the reactor with ethylene gas.
-
Heat the mixture to the desired temperature (e.g., 50°C) with vigorous stirring.
-
Maintain the pressure by feeding ethylene as it is consumed.
-
After the reaction period, cool the reactor, vent the excess ethylene, and allow the mixture to settle into two phases.
-
Decant the organic phase and analyze the product distribution by gas chromatography (GC).
Quantitative Data (Representative)
| Entry | Isoalkane | Olefin | Catalyst | Temperature (°C) | Pressure (psi) | Time (h) | Conversion (%) | Alkylate Selectivity (%) |
| 1 | Isopentane | Ethylene | [C₈Py][Al₂Cl₇] | 50 | 300 | 2 | >95 | >90 |
| 2 | Isobutane | Propylene | [C₈Py][Al₂Cl₇] | 40 | 400 | 3 | >90 | >85 |
| 3 | Isopentane | Butene | [C₈Py][Al₂Cl₇] | 60 | 250 | 2.5 | >98 | >92 |
Logical Relationship Diagram
Caption: Logical flow of the alkylation process.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone.[5] Chalcones are important intermediates in the synthesis of flavonoids and other biologically active compounds.[6] this compound chloride can be utilized in this reaction, either as a phase-transfer catalyst in a biphasic system or as the reaction medium (ionic liquid) in a solvent-free approach.
Application Note
When used as a phase-transfer catalyst, this compound chloride transports the hydroxide ion from the aqueous phase to the organic phase to deprotonate the ketone, forming the enolate nucleophile. In a solvent-free system, the ionic liquid can act as both the catalyst and the solvent, promoting a greener synthesis by eliminating the need for volatile organic compounds.
Experimental Protocol (as a Phase-Transfer Catalyst)
Materials:
-
Acetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
This compound chloride
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Ethanol
Procedure:
-
In a 50 mL round-bottom flask, dissolve acetophenone (10 mmol) and benzaldehyde (10 mmol) in 15 mL of dichloromethane.
-
Add this compound chloride (0.5 mmol, 5 mol%).
-
Add 10 mL of a 50% (w/v) aqueous sodium hydroxide solution.
-
Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with deionized water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude chalcone from ethanol to obtain the pure product.
Quantitative Data (Representative)
| Entry | Ketone | Aldehyde | Catalyst | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Acetophenone | Benzaldehyde | [C₈Py]Cl | 2 | RT | 94 |
| 2 | 4-Methylacetophenone | 4-Chlorobenzaldehyde | [C₈Py]Cl | 3 | RT | 91 |
| 3 | Acetophenone | 4-Methoxybenzaldehyde | [C₈Py]Cl | 2.5 | RT | 96 |
| 4 | 2-Acetylnaphthalene | Benzaldehyde | [C₈Py]Cl | 4 | RT | 88 |
Reaction Pathway Diagram
Caption: Pathway for chalcone synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. ijirset.com [ijirset.com]
- 4. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. daneshyari.com [daneshyari.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 1-Octylpyridinium Ionic Liquids in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-octylpyridinium-based ionic liquids in various catalytic reactions. These protocols are compiled from scientific literature to aid researchers in the practical application of these versatile and recyclable catalytic systems.
Introduction to this compound Ionic Liquids in Catalysis
This compound ionic liquids are a class of organic salts with melting points near or below room temperature. They are composed of a this compound cation and a variety of possible anions, such as chloride ([Cl]⁻), bromide ([Br]⁻), tetrafluoroborate ([BF₄]⁻), and hexafluorophosphate ([PF₆]⁻). The properties of these ionic liquids, including their polarity, viscosity, and miscibility, can be tuned by altering the anion.[1]
In catalysis, this compound ionic liquids offer several advantages over traditional volatile organic solvents. Their negligible vapor pressure reduces environmental and health risks, while their high thermal stability allows for a wide range of reaction temperatures.[1] Furthermore, they can act as both the solvent and the catalyst, and their immiscibility with many organic solvents facilitates easy product separation and catalyst recycling.[1] These characteristics make them attractive for developing greener and more sustainable chemical processes.
Synthesis of this compound Ionic Liquids
The synthesis of this compound ionic liquids typically involves a two-step process: N-alkylation of pyridine followed by an optional anion exchange.
Synthesis of N-Octylpyridinium Halides ([C₈Py][Br] and [C₈Py][Cl])
A general and straightforward method for preparing N-octylpyridinium halides is through the direct quaternization of pyridine with the corresponding 1-halo-octane.[2]
Protocol for N-Octylpyridinium Bromide ([C₈Py][Br]) Synthesis
This protocol is adapted from a general method for the preparation of N-alkylpyridinium bromides.
Materials:
-
Pyridine
-
1-Bromooctane
-
Dry Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve pyridine (1 equivalent) in dry ethanol.
-
Add 1-bromooctane (1.4 equivalents) to the solution.
-
Reflux the mixture for 40 hours.
-
After cooling, evaporate the ethanol under reduced pressure to obtain a crude oily product.
-
Crystallize the crude product from diethyl ether.
-
Filter the resulting solid under reduced pressure, wash with diethyl ether, and dry at room temperature.
The same procedure can be followed using 1-chlorooctane to synthesize N-octylpyridinium chloride ([C₈Py][Cl]).
Synthesis of this compound Salts via Anion Exchange
To obtain this compound salts with different anions, such as tetrafluoroborate ([BF₄]⁻) or hexafluorophosphate ([PF₆]⁻), an anion exchange (metathesis) reaction is performed on the corresponding halide salt.[3]
General Protocol for Anion Exchange:
-
Dissolve the N-octylpyridinium halide (e.g., [C₈Py][Br]) in a suitable solvent, such as water or acetone.
-
Add an equimolar amount of a salt containing the desired anion (e.g., NaBF₄ or KPF₆).
-
Stir the mixture at room temperature for several hours.
-
The newly formed ionic liquid will often phase-separate from the aqueous solution or can be extracted with an organic solvent if it is hydrophobic.
-
Wash the ionic liquid phase with water to remove any remaining inorganic salts.
-
Dry the ionic liquid under vacuum to remove any residual solvent and water.
Workflow for Synthesis of this compound Ionic Liquids
Catalytic Applications and Protocols
While specific detailed protocols for a wide range of catalytic reactions using this compound ionic liquids are not extensively documented in readily available literature, their utility can be inferred from studies on similar pyridinium-based ionic liquids. The following sections provide potential applications and generalized protocols based on this information.
Knoevenagel Condensation
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically catalyzed by a base. Pyridinium-based ionic liquids can act as effective promoters for this reaction.[2]
Generalized Protocol for Knoevenagel Condensation:
-
To a mixture of the aldehyde (1 mmol) and the active methylene compound (1.2 mmol), add the this compound ionic liquid (e.g., this compound acetate, 10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for a specified time (typically 1-6 hours), monitoring the reaction progress by TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The ionic liquid phase can be washed with the organic solvent, dried under vacuum, and reused for subsequent reactions.
Logical Flow of Knoevenagel Condensation
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate [organic-chemistry.org]
Application Notes & Protocols: 1-Octylpyridinium Surfactants for Micellar Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Octylpyridinium surfactants are cationic amphiphilic molecules characterized by a positively charged pyridinium headgroup and an eight-carbon alkyl (octyl) tail. This structure allows them to self-assemble in aqueous solutions above a specific concentration—the critical micelle concentration (CMC)—to form spherical micelles. These micelles possess a hydrophobic core, formed by the octyl tails, and a hydrophilic shell, composed of the pyridinium headgroups.
The hydrophobic core serves as a nano-reservoir for encapsulating poorly water-soluble (hydrophobic) drugs, thereby enhancing their solubility and stability in aqueous environments. The hydrophilic shell provides a stable interface with the aqueous medium and can be further functionalized for targeted delivery. Pyridinium-based surfactants have garnered significant attention in drug and gene delivery due to their potential for efficient cellular uptake, biocompatibility, and tunable properties.[1][2][3] This document provides an overview, quantitative data, and detailed protocols for utilizing this compound surfactants in the development of micellar drug delivery systems.
Physicochemical Properties & Quantitative Data
The efficacy of a micellar drug delivery system is dictated by the physicochemical properties of the constituent surfactant. Key parameters for this compound and related surfactants are summarized below.
Table 1: Critical Micelle Concentration (CMC) of Pyridinium Surfactants
| Surfactant | Counter-ion | Temperature (°C) | CMC (mol/L) | Reference |
|---|---|---|---|---|
| This compound Bromide | Br⁻ | 25 | Not specified | [4] |
| 1-Dodecylpyridinium Chloride | Cl⁻ | Not specified | Not specified | [5] |
| 1-Methyl-4-n-dodecylpyridinium | Various | Not specified | Varies with counter-ion | [6] |
| Sodium Dodecyl Sulfate (SDS) (for comparison) | Na⁺ | 25 | 8 x 10⁻³ | [7] |
| Hexadecyltrimethylammonium Bromide (CTAB) (for comparison) | Br⁻ | 25 | 9.2 x 10⁻⁴ |[7] |
Table 2: Drug Loading & Encapsulation Efficiency in Micellar Systems (Illustrative Examples)
| Micellar System | Drug | Drug Loading (DL) % | Encapsulation Efficiency (EE) % | Reference |
|---|---|---|---|---|
| PEG-b-PLA Micelles | Paclitaxel | 11.3 | ~100 | [8] |
| Pluronic® L35 / [Ch][Hex] IL | Curcumin | 16.2 | 96.0 | [9] |
| Amphiphilic Chitosan Micelles | Camptothecin | 5 | 78 | [10] |
| TPGS Micelles | Laquinimod | Not specified | 89.3 |[10] |
Note: DL and EE are highly dependent on the drug's properties, the surfactant structure, and the loading method.[11][12] The data above are for various polymeric and ionic liquid-based micelles and serve as a benchmark for what can be achieved in optimized systems.
Experimental Workflow for Micellar Drug Delivery
The development of a drug-loaded micellar system follows a structured workflow from synthesis to characterization and in vitro testing.
Caption: Workflow for developing this compound micellar drug delivery systems.
Detailed Experimental Protocols
This protocol is adapted from general methods for synthesizing 1-alkyl pyridinium chlorides.[5][13]
Materials:
-
Pyridine
-
1-Chlorooctane
-
Anhydrous ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 1-chlorooctane and a 10% stoichiometric excess of pyridine.
-
Reflux the mixture with stirring for 6-12 hours at a temperature of 120-130°C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature. The product, this compound chloride, may precipitate as white crystals or an ionic liquid.
-
Wash the resulting product three times with anhydrous ether to remove unreacted starting materials. If the product is a solid, this can be done by filtration and washing. If it is a liquid, use a separatory funnel for extraction.
-
Dry the final product under vacuum using a rotary evaporator to remove residual ether.
-
Characterize the final product using ¹H NMR and mass spectrometry to confirm its structure and purity.
This is a common method for encapsulating hydrophobic drugs into micelles.[10]
Materials:
-
Synthesized this compound chloride
-
Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator
-
0.22 µm syringe filter
Procedure:
-
Dissolve a known amount of this compound chloride and the hydrophobic drug in a suitable organic solvent in a round-bottom flask. A typical drug-to-surfactant mass ratio to start with is 1:10.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the solvent's boiling point. This will form a thin film of the drug-surfactant mixture on the flask wall.
-
Hydrate the thin film by adding a pre-warmed (e.g., 37°C) aqueous solution, such as PBS (pH 7.4), to the flask. The final surfactant concentration should be well above its CMC.
-
Agitate the mixture gently by rotation until the film is fully dispersed.
-
Sonicate the resulting suspension using a bath sonicator for 5-10 minutes to ensure the formation of uniform, small micelles.
-
To remove any un-encapsulated drug aggregates, filter the micellar solution through a 0.22 µm syringe filter.
-
Store the drug-loaded micellar solution at 4°C for further use.
4.3.1. Determination of Critical Micelle Concentration (CMC) The CMC can be determined using various techniques, with fluorescence spectroscopy being highly sensitive.[14][15]
Materials:
-
Pyrene (fluorescence probe)
-
A series of this compound surfactant solutions of varying concentrations in water
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Add a small aliquot of the pyrene stock solution to a series of vials and evaporate the solvent to leave a thin film of pyrene.
-
Add the prepared surfactant solutions (spanning a wide concentration range, e.g., 10⁻⁶ to 10⁻¹ M) to the vials and allow them to equilibrate overnight to ensure pyrene is partitioned into the micelles. The final pyrene concentration should be very low (~10⁻⁶ M).
-
Measure the fluorescence emission spectra of each sample using a fluorometer, with an excitation wavelength of ~335 nm.
-
Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
Plot the ratio of intensities (I₁/I₃) against the logarithm of the surfactant concentration.
-
The CMC is the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the transfer of pyrene from a polar (water) to a non-polar (micelle core) environment.
4.3.2. Measurement of Particle Size and Zeta Potential Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering are used to determine the hydrodynamic diameter and surface charge of the micelles.[15][16]
Procedure:
-
Dilute the prepared micellar solution with filtered PBS (pH 7.4).
-
Analyze the sample using a DLS instrument (e.g., a Zetasizer) to obtain the average hydrodynamic diameter, size distribution, and Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
-
Measure the zeta potential using the same instrument to determine the surface charge of the micelles, which should be positive for pyridinium-based surfactants.
4.3.3. Determination of Drug Loading and Encapsulation Efficiency This protocol quantifies the amount of drug successfully encapsulated within the micelles.
Procedure:
-
Prepare a calibration curve of the free drug in a suitable solvent using a UV-Vis spectrophotometer or HPLC at its maximum absorbance wavelength.
-
Take a known volume of the drug-loaded micellar solution.
-
Lyophilize the solution to obtain a dry powder of drug-loaded micelles.
-
Dissolve a precisely weighed amount of the lyophilized powder in a solvent that disrupts the micelles and dissolves the drug (e.g., methanol, DMSO).
-
Measure the drug concentration in this solution using the pre-established calibration curve.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Mass of drug in micelles / Mass of drug-loaded micelles) x 100
-
EE (%) = (Mass of drug in micelles / Initial mass of drug used) x 100
-
The dialysis method is commonly used to simulate the release of a drug from micelles into a physiological environment.[17][18]
Materials:
-
Drug-loaded micellar solution
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 8-14 kDa, to retain micelles but allow free drug to pass)
-
Release medium (e.g., PBS pH 7.4, or acetate buffer pH 5.5 to simulate tumor microenvironment)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Pipette a precise volume (e.g., 2 mL) of the drug-loaded micellar solution into a pre-soaked dialysis bag.
-
Seal the bag and immerse it in a larger container with a known volume of release medium (e.g., 40 mL).
-
Place the entire setup in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the concentration of the drug in the collected samples using UV-Vis or HPLC.
-
Calculate the cumulative percentage of drug released over time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[19]
Mechanism of Action & Cellular Interaction
This compound micelles serve as carriers to deliver therapeutic agents into cells. The positive charge of the pyridinium headgroup facilitates interaction with the negatively charged cell membrane, promoting cellular uptake, often via endocytosis. Once inside the cell, the drug is released from the micelle core into the cytoplasm to exert its therapeutic effect.
Caption: Cellular uptake and mechanism of action for micellar drug delivery.
For an anticancer drug like Doxorubicin delivered via this system, the released drug would then intercalate with DNA and inhibit topoisomerase II, ultimately leading to programmed cell death (apoptosis) in cancer cells. The micellar formulation helps overcome multidrug resistance mechanisms and improves the drug's therapeutic index.[20][21]
References
- 1. Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyridinium surfactants for efficient, nontoxic in vitro gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pulmonary Surfactant: A Unique Biomaterial with Life-saving Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.rug.nl [pure.rug.nl]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. MULTI-DRUG LOADED POLYMERIC MICELLES FOR SIMULTANEOUS DELIVERY OF POORLY SOLUBLE ANTICANCER DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymeric micelles using cholinium-based ionic liquids for the encapsulation and release of hydrophobic drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. US4115390A - Method for the preparation of 1-alkyl pyridinium chlorides - Google Patents [patents.google.com]
- 14. cris.unibo.it [cris.unibo.it]
- 15. Polymeric micelles in drug delivery: An insight of the techniques for their characterization and assessment in biorelevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of the Micelle Formed by a Hydrophobically Modified Pullulan in Aqueous Solution: Size Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Drug loading and release kinetics in polymeric micelles: Comparing dynamic versus unimolecular sugar-based micelles for controlled release | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Surface charge tunable catanionic vesicles based on serine-derived surfactants as efficient nanocarriers for the delivery of the anticancer drug doxorubicin - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Note: HPLC Analysis of 1-Butylpyridinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-butylpyridinium chloride, a common ionic liquid. The described protocol is applicable for purity assessment, stability studies, and quantification in various sample matrices. The method utilizes a mixed-mode stationary phase for optimal retention and separation. This document provides a comprehensive experimental protocol, data presentation, and a visual representation of the analytical workflow.
Introduction
1-Butylpyridinium chloride is an ionic liquid with a wide range of applications in organic synthesis, electrochemistry, and catalysis.[1][2] As its use in pharmaceutical and other regulated industries grows, the need for a reliable and accurate analytical method for its quantification and purity assessment is critical. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of ionic liquids.[3][4][5] However, the dual ionic and organic nature of these molecules can present challenges for traditional reversed-phase chromatography, often leading to poor peak shape and retention.[6] This application note describes a mixed-mode HPLC method that effectively addresses these challenges, providing excellent separation and quantification of 1-butylpyridinium chloride.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of 1-butylpyridinium chloride.
Materials and Reagents
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a quaternary pump, autosampler, and column thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) (Optional, for non-UV active counter-ions)[1][8]
-
Data acquisition and processing software
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of 1-butylpyridinium chloride.
| Parameter | Value |
| Column | Newcrom AH, 100 x 4.6 mm, 5 µm[8] |
| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water with 10 mM Ammonium Formate[1][8] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh approximately 10 mg of 1-butylpyridinium chloride standard.
-
Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh the sample containing 1-butylpyridinium chloride.
-
Dissolve the sample in a suitable volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Data Presentation
The quantitative data for the HPLC analysis of 1-butylpyridinium chloride is summarized in the table below. This data is representative of the performance of the described method.
| Parameter | Result |
| Retention Time (tR) | ~ 4.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of 1-butylpyridinium chloride.
Caption: Workflow for HPLC analysis of 1-butylpyridinium chloride.
Conclusion
The presented HPLC method provides a reliable and efficient means for the analysis of 1-butylpyridinium chloride. The use of a mixed-mode column allows for excellent retention and peak shape, overcoming common challenges associated with ionic liquid analysis. This application note serves as a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries, enabling accurate quantification and quality control of this important compound.
References
- 1. 1-Butylpyridinium Chloride | SIELC Technologies [sielc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Application of Ionic Liquids in High Performance Reversed-Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 1-n-Butylpyridinium chloride, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. HPLC Method for Analysis of 1-Butylpyridinium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Metal Ion Extraction Using 1-Octylpyridinium-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-octylpyridinium-based ionic liquids (ILs) in the extraction of metal ions from aqueous solutions. These protocols are intended to serve as a comprehensive guide for researchers in analytical chemistry, environmental science, and materials science.
Introduction
This compound-based ionic liquids are a class of molten salts with melting points below 100°C. They are composed of a this compound cation and various anions, which can be tailored to achieve specific extraction properties. These ILs have emerged as promising green solvents for liquid-liquid extraction of metal ions due to their negligible vapor pressure, high thermal stability, and tunable solvating capabilities. Their hydrophobic nature, when paired with appropriate anions, makes them immiscible with water, forming a biphasic system ideal for extraction processes. The mechanism of extraction can vary, often involving ion exchange, where the metal ion in the aqueous phase is exchanged for the cation of the ionic liquid, or through the formation of neutral metal complexes that are soluble in the IL phase.
Data Presentation: Metal Ion Extraction Efficiency
The following tables summarize the extraction efficiency of various metal ions using pyridinium-based and other relevant ionic liquids. This data is compiled from multiple sources to provide a comparative overview.
Table 1: Extraction Percentage of Various Metal Ions with Different Ionic Liquids
| Metal Ion | Ionic Liquid System | Aqueous Phase Conditions | Extraction Percentage (%) | Reference |
| Vanadium(V) | [OPy]Cl in 1-pentanol | Vanadium slag leaching solution | 95.42 | [1] |
| Vanadium(V) | [OPy][BF4] in 1-pentanol | Vanadium slag leaching solution | 93.52 | [1] |
| Copper(II) | BuNC2OCn-Clsal | 0.05 mol·L−1 metal nitrate | ~95 | [2] |
| Nickel(II) | BuNC2OCn-Clsal | 0.05 mol·L−1 metal nitrate | ~90 | [2] |
| Cadmium(II) | BuNC2OCn-Clsal | 0.05 mol·L−1 metal nitrate | ~98 | [2] |
| Lead(II) | BuNC2OCn-Clsal | 0.05 mol·L−1 metal nitrate | ~95 | [2] |
| Cobalt(II) | BuNC2OCn-Dca | 0.05 mol·L−1 metal nitrate | ~70 | [2] |
| Cadmium(II) | BuNC2OCn-Sac | 0.05 mol·L−1 metal nitrate | ~95 | [2] |
Table 2: Distribution Ratios (D) for Metal Ion Extraction
| Metal Ion | Ionic Liquid | Aqueous Phase Conditions | Distribution Ratio (D) | Reference |
| Mercury(II) | [4MOPYR]+ based ILs | Dilute metal ion solution | Good | [3] |
| Copper(II) | Task-specific IL with disulfide group | Dilute metal ion solution | Efficient and Selective | [3] |
| Silver(I) | Task-specific IL with nitrile group | Dilute metal ion solution | Efficient and Selective | [3] |
| Palladium(II) | Task-specific IL with nitrile group | Dilute metal ion solution | Efficient and Selective | [3] |
(Note: [OPy]+ stands for this compound cation. [4MOPYR]+ stands for 1-octyl-4-methylpyridinium cation. The specific anions and other IL structures are detailed in the references.)
Experimental Protocols
Synthesis of this compound-Based Ionic Liquids
Protocol 3.1.1: Synthesis of N-Octylpyridinium Bromide ([C8Py]Br)
This protocol describes the synthesis of the precursor N-octylpyridinium bromide.
Materials:
-
Pyridine (0.5 mol)
-
1-Bromooctane (0.5 mol)
-
Ethyl acetate
-
Round bottom flask
-
Reflux condenser
-
Rotary vacuum evaporator
Procedure:
-
Add pyridine (0.5 mol) and 1-bromooctane (0.5 mol) to a round bottom flask.
-
Connect the flask to a reflux condenser.
-
Heat the mixture at 70°C and reflux for 72 hours.
-
After cooling to room temperature, wash the resulting product repeatedly with ethyl acetate to remove any unreacted starting materials.
-
Remove the residual ethyl acetate using a rotary vacuum evaporator.
-
Dry the final product, a yellow-brown solid or thick solution, at room temperature.
Protocol 3.1.2: Synthesis of N-Octylpyridinium Tetrafluoroborate ([C8Py][BF4]) via Anion Exchange
This protocol details the conversion of the bromide salt to the tetrafluoroborate ionic liquid.
Materials:
-
N-octylpyridinium bromide ([C8Py]Br) (0.05 mol)
-
Sodium tetrafluoroborate (NaBF4) (0.05 mol)
-
Acetone (20 mL)
-
Stirring apparatus
-
Filtration setup
Procedure:
-
Dissolve N-octylpyridinium bromide (0.05 mol) in acetone (20 mL) in a flask.
-
Add sodium tetrafluoroborate (0.05 mol) to the solution in a 1:1 molar ratio.
-
Stir the mixture vigorously for 12 hours at 25°C.
-
A precipitate of sodium bromide (NaBr) will form.
-
Separate the precipitate from the solution by filtration.
-
The filtrate contains the desired N-octylpyridinium tetrafluoroborate ionic liquid dissolved in acetone.
-
Remove the acetone using a rotary evaporator to obtain the pure ionic liquid.
Protocol for Metal Ion Extraction
This protocol outlines a general procedure for the liquid-liquid extraction of metal ions from an aqueous solution using a this compound-based ionic liquid.
Materials:
-
Aqueous solution containing the target metal ion(s) of known concentration.
-
This compound-based ionic liquid (e.g., [C8Py][BF4]).
-
pH meter and solutions for pH adjustment (e.g., dilute HNO3 or NaOH).
-
Centrifuge tubes or separatory funnel.
-
Vortex mixer or shaker.
-
Centrifuge.
-
Analytical instrument for metal ion quantification (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)).
Procedure:
-
Aqueous Phase Preparation:
-
Prepare a standard aqueous solution of the metal ion(s) of interest at a known concentration (e.g., 10-100 ppm).
-
Adjust the pH of the aqueous solution to the desired value using a pH meter and appropriate acid or base solutions. The optimal pH for extraction can vary depending on the metal ion and the ionic liquid used.
-
-
Ionic Liquid Phase Preparation:
-
The synthesized this compound-based ionic liquid is used as the organic phase. In some cases, the IL can be diluted with a suitable organic solvent, though using the pure IL is often preferred to maintain the "green" aspect of the process.
-
-
Liquid-Liquid Extraction:
-
In a centrifuge tube, add equal volumes of the prepared aqueous phase and the ionic liquid phase (e.g., 5 mL of each). The phase ratio can be optimized for specific applications.
-
Cap the tube and vigorously mix the two phases using a vortex mixer or a mechanical shaker for a predetermined amount of time (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
After mixing, separate the two phases by centrifugation (e.g., 3000 rpm for 10 minutes) or by allowing them to settle in a separatory funnel.
-
-
Analysis:
-
Carefully separate the aqueous phase from the ionic liquid phase.
-
Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (AAS or ICP-OES).
-
The concentration of the metal ion extracted into the ionic liquid phase can be calculated by mass balance.
-
-
Calculation of Extraction Efficiency:
-
The percentage of extraction (%E) can be calculated using the following equation: %E = [ (C₀ - Cₑ) / C₀ ] * 100 where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₑ is the equilibrium concentration of the metal ion in the aqueous phase after extraction.
-
The distribution ratio (D) can be calculated as: D = (C₀ - Cₑ) / Cₑ * (Vₐ / Vᵢₗ) where Vₐ is the volume of the aqueous phase and Vᵢₗ is the volume of the ionic liquid phase.
-
Protocol for Back-Extraction (Stripping)
This protocol describes the process of recovering the extracted metal ions from the ionic liquid phase.
Materials:
-
Metal-loaded ionic liquid from the extraction step.
-
Stripping agent (e.g., acidic solution like 1 M HNO3, or a solution of a strong complexing agent like EDTA).
-
Centrifuge tubes or separatory funnel.
-
Vortex mixer or shaker.
-
Centrifuge.
-
Analytical instrument for metal ion quantification.
Procedure:
-
Take the metal-loaded ionic liquid phase from the extraction experiment.
-
Add a specific volume of the stripping agent to the ionic liquid (e.g., equal volumes).
-
Vigorously mix the two phases for a sufficient time to allow the metal ions to transfer from the ionic liquid to the stripping solution.
-
Separate the phases by centrifugation or by using a separatory funnel.
-
Analyze the concentration of the metal ion in the stripping solution to determine the back-extraction efficiency. The ionic liquid can potentially be regenerated and reused for further extraction cycles.
Visualizations
The following diagrams illustrate the key workflows in the synthesis and application of this compound-based ionic liquids for metal ion extraction.
Caption: Synthesis workflow for this compound tetrafluoroborate ([C8Py][BF4]).
Caption: Experimental workflow for metal ion extraction and recovery.
References
Application Notes and Protocols for 1-Octylpyridinium Chloride as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-octylpyridinium chloride as a phase transfer catalyst (PTC) in various organic transformations. While specific quantitative data for this compound chloride is not extensively available in the reviewed literature, the following sections provide representative protocols and data based on well-established phase transfer catalysis principles and analogous catalyst systems. These examples are intended to serve as a comprehensive guide for researchers looking to employ this compound chloride in their work.
Introduction to this compound Chloride as a Phase Transfer Catalyst
This compound chloride is a quaternary ammonium salt that can function as a phase transfer catalyst. Its amphiphilic structure, consisting of a hydrophilic pyridinium head and a lipophilic octyl tail, allows it to transport ionic reactants across the interface of two immiscible phases (typically aqueous and organic). This facilitates reactions that would otherwise be slow or require harsh conditions, making it a valuable tool in green chemistry and industrial synthesis.
Phase transfer catalysis offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, improved reaction rates and yields, and often eliminates the need for anhydrous or expensive aprotic polar solvents.
Application Note 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. Phase transfer catalysis is highly effective in promoting this reaction by transferring the alkoxide from the aqueous phase to the organic phase where the alkyl halide is dissolved.
Representative Quantitative Data for Phase Transfer Catalyzed Etherification
| Entry | Alkyl Halide | Phenol/Alcohol | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl Bromide | Phenol | TBAB | Toluene | 90 | 4 | 92 |
| 2 | Benzyl Chloride | 4-Chlorophenol | Aliquat 336 | Dichloromethane | 25 | 2 | 98 |
| 3 | 1-Bromooctane | 1-Octanol | TBPB | None | 100 | 6 | 85 |
| 4 | n-Butyl Chloride | Sodium Phenolate | [bpy]BF4 | Ionic Liquid | 65 | 2 | 85.1[1] |
Note: The data above is representative of typical phase transfer catalyzed Williamson ether syntheses and may not reflect the exact performance of this compound chloride.
Detailed Experimental Protocol: Synthesis of n-Butyl Phenyl Ether
This protocol describes a general procedure for the synthesis of n-butyl phenyl ether using a phase transfer catalyst.
Materials:
-
Phenol
-
n-Butyl bromide
-
Sodium hydroxide (NaOH)
-
This compound chloride
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phenol (e.g., 9.4 g, 0.1 mol) and toluene (100 mL).
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium hydroxide (e.g., 6.0 g, 0.15 mol) in deionized water (50 mL).
-
Catalyst Addition: Add this compound chloride (e.g., 1-5 mol%) to the reaction flask.
-
Reaction Initiation: While stirring vigorously, add the aqueous NaOH solution to the flask. Heat the mixture to 80-90°C.
-
Alkyl Halide Addition: Add n-butyl bromide (e.g., 13.7 g, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: Maintain the temperature and vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Phase Separation: Separate the organic layer from the aqueous layer.
-
Extraction and Washing: Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure n-butyl phenyl ether.
Caption: Workflow for Williamson Ether Synthesis.
Application Note 2: Nucleophilic Substitution
Phase transfer catalysts are widely used to promote nucleophilic substitution reactions (SN2) between an organic-soluble substrate (e.g., an alkyl halide) and a water-soluble nucleophile (e.g., cyanide, azide, or halide ions). The catalyst facilitates the transport of the nucleophile into the organic phase.
Representative Quantitative Data for Phase Transfer Catalyzed Nucleophilic Substitution
| Entry | Substrate | Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromooctane | KCN | TBAB | Toluene/Water | 100 | 2 | 95 |
| 2 | Benzyl Chloride | NaN3 | Aliquat 336 | Dichloromethane/Water | 25 | 1 | 99 |
| 3 | 1-Chlorobutane | KI | 18-Crown-6 | Acetonitrile | 80 | 6 | 90 |
| 4 | 1-Chlorooctane | NaCN | Hexadecyltributylphosphonium bromide | Decane/Water | 105 | 1.8 | 99[2] |
Note: The data above is representative and the performance of this compound chloride may vary.
Detailed Experimental Protocol: Synthesis of 1-Cyanooctane
This protocol outlines the synthesis of 1-cyanooctane from 1-bromooctane and sodium cyanide.
Materials:
-
1-Bromooctane
-
Sodium cyanide (NaCN) - Caution: Highly Toxic!
-
This compound chloride
-
Toluene
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-bromooctane (e.g., 19.3 g, 0.1 mol), toluene (150 mL), and this compound chloride (e.g., 1-5 mol%).
-
Nucleophile Solution: In a separate beaker, carefully dissolve sodium cyanide (e.g., 7.4 g, 0.15 mol) in deionized water (50 mL). Handle NaCN with extreme care in a well-ventilated fume hood.
-
Reaction Initiation: Add the aqueous NaCN solution to the reaction flask.
-
Heating and Stirring: Heat the biphasic mixture to reflux (around 100-110°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the disappearance of 1-bromooctane using GC or TLC.
-
Work-up: After the reaction is complete (typically 2-5 hours), cool the mixture to room temperature.
-
Phase Separation: Carefully separate the organic layer from the aqueous layer in a separatory funnel. The aqueous layer contains cyanide and must be quenched with bleach before disposal according to safety protocols.
-
Washing: Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene by rotary evaporation.
-
Purification: Purify the resulting crude 1-cyanooctane by vacuum distillation.
Caption: General mechanism of phase transfer catalysis.
Application Note 3: Oxidation of Alcohols
Phase transfer catalysts can be employed to facilitate the oxidation of alcohols in a biphasic system. The catalyst transfers the oxidizing agent (e.g., permanganate, hypochlorite, or dichromate) from the aqueous phase to the organic phase containing the alcohol.
Representative Quantitative Data for Phase Transfer Catalyzed Oxidation
| Entry | Substrate | Oxidant | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | NaOCl | CTAB | Toluene | 30 | 1.5 | ~90[3] |
| 2 | 2-Octanol | KMnO4 | TBAB | Benzene | 25 | 0.5 | 95 |
| 3 | Cyclohexanol | K2Cr2O7/H+ | TBPB | Dichloromethane | 25 | 3 | 88 |
| 4 | Benzyl Alcohol | Acidic Dichromate | TBAB | Toluene | RT | - | -[4] |
Note: Data is representative. This compound chloride's performance may differ.
Detailed Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde
This protocol provides a general method for the oxidation of benzyl alcohol using sodium hypochlorite (bleach) as the oxidant.
Materials:
-
Benzyl alcohol
-
Sodium hypochlorite solution (commercial bleach, ~5-6%)
-
This compound chloride
-
Toluene
-
Sodium bicarbonate (NaHCO3)
-
Sodium sulfite (Na2SO3)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzyl alcohol (e.g., 5.4 g, 0.05 mol) and this compound chloride (e.g., 1-5 mol%) in toluene (50 mL).
-
Oxidant Addition: Add the sodium hypochlorite solution (e.g., 100 mL) to the flask.
-
pH Adjustment: Add sodium bicarbonate to maintain a slightly basic pH (around 8-9).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic, and cooling may be required to maintain the temperature around 25-30°C.
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the benzyl alcohol is consumed.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Quenching: Separate the organic layer. Add a small amount of sodium sulfite to the aqueous layer to quench any remaining oxidant before disposal.
-
Washing: Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.
-
Purification: The resulting benzaldehyde can be purified by distillation if necessary.
Caption: Workflow for the oxidation of benzyl alcohol.
Conclusion
This compound chloride, as a pyridinium-based phase transfer catalyst, holds promise for a variety of organic transformations. Its application can lead to more efficient, environmentally friendly, and cost-effective synthetic processes. The protocols and data presented here, while based on analogous systems, provide a solid foundation for researchers and drug development professionals to explore the utility of this compound chloride in their specific applications. Further investigation and optimization will be key to unlocking the full potential of this and other pyridinium-based phase transfer catalysts.
References
Application Notes and Protocols: Use of 1-Octylpyridinium Salts in Antimicrobial Studies
Introduction
1-Alkylpyridinium salts, a class of quaternary ammonium compounds (QACs), are gaining significant attention in antimicrobial research. These molecules are amphiphilic, possessing a positively charged pyridinium head group and a hydrophobic alkyl chain. The antimicrobial efficacy of these salts is closely linked to the length of the alkyl chain, with the octyl (C8) chain demonstrating significant activity against a range of microorganisms.[1][2] Their mechanism of action is primarily attributed to the disruption of bacterial cell membrane integrity, making them promising candidates for the development of new disinfectants and antimicrobial agents to combat rising antibiotic resistance.[2][3] This document provides an overview of their applications, quantitative antimicrobial and cytotoxicity data, and detailed protocols for their synthesis and evaluation.
Applications in Antimicrobial Research
1-Octylpyridinium salts are versatile compounds with several key applications in research and development:
-
Broad-Spectrum Antimicrobial Agents: Studies show they possess significant activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[1]
-
Disinfectants and Biocides: Due to their membrane-disrupting properties, they are effective as surface disinfectants.[4]
-
Antifungal Agents: Research has also demonstrated their efficacy against various fungal strains, including Candida albicans.[2]
-
Drug Development Scaffolds: The pyridinium structure can be modified to enhance potency and reduce toxicity, serving as a foundational structure for new antimicrobial drugs.
Quantitative Data Summary
The antimicrobial and cytotoxic activities of pyridinium salts are highly dependent on their molecular structure, particularly the length of the N-alkyl chain. While specific data for the C8 (octyl) chain is distributed across various studies, the following tables summarize representative data for pyridinium salts, highlighting the structure-activity relationship.
Table 1: Antimicrobial Activity (MIC) of N-Alkylpyridinium Salts
| Compound | Alkyl Chain | Test Organism | MIC (µg/mL) | Reference |
| 1-Alkyl-2-(4-pyridyl)pyridinium bromide | C9 | S. aureus (MSSA) | 16 - 32 | [3] |
| 1-Alkyl-2-(4-pyridyl)pyridinium bromide | C12 | S. aureus (MSSA) | 1 - 2 | [3] |
| 1-Alkyl-2-(4-pyridyl)pyridinium bromide | C14 | S. aureus (MSSA) | 1 - 2 | [3] |
| 1-Alkyl-3-chloropyridinium bromide | C12 | S. aureus | Not Specified | [5] |
| 1-Alkyl-3-chloropyridinium bromide | C14 | E. faecalis | Not Specified | [5] |
Note: The antimicrobial effect of N-alkylpyridinium salts is parabolically related to the alkyl chain length. Activity generally increases up to a certain chain length (often C12-C14) before decreasing.[3] Octyl (C8) derivatives show significant, though often moderate, activity compared to their longer-chain counterparts.[1][3]
Table 2: In Vitro Cytotoxicity of this compound Salts
| Compound | Anion | Cell Line | IC₅₀ (mM) | Reference |
| This compound | Bromide (Br⁻) | MCF7 (Human Breast Cancer) | 0.11 | [6][7] |
| This compound | Bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) | MCF7 (Human Breast Cancer) | 0.04 | [6][7] |
| 1-Propylpyridinium | Bromide (Br⁻) | MCF7 (Human Breast Cancer) | >100 | [6][7] |
| 1-Dodecylpyridinium | Bromide (Br⁻) | MCF7 (Human Breast Cancer) | 0.02 | [6][7] |
Note: Cytotoxicity against mammalian cell lines also correlates with the alkyl chain length, with longer chains exhibiting higher toxicity.[6][7] The choice of anion can also influence the cytotoxic effect.
Experimental Protocols & Methodologies
Protocol 1: Synthesis of this compound Bromide
This protocol describes a standard Menshutkin reaction for the quaternization of pyridine.[5][8][9]
Materials:
-
Pyridine
-
1-Bromooctane
-
Round bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Ethyl acetate
-
Acetonitrile (optional, for purification)
-
Diethyl ether (optional, for purification)
Procedure:
-
In a round bottom flask, combine pyridine (0.5 mol) and 1-bromooctane (0.5 mol) in a 1:1 molar ratio.[8]
-
Heat the reaction mixture under reflux at 70°C with constant stirring. The reaction is typically run for 24 to 72 hours.[8]
-
After the reaction is complete, cool the mixture to room temperature. A viscous liquid or solid product should be present.
-
To remove unreacted starting materials, wash the crude product repeatedly with ethyl acetate. Decant the ethyl acetate layer.[8]
-
For further purification, the resulting salt can be dissolved in a minimal amount of a suitable solvent like acetonitrile and then precipitated by adding diethyl ether.[10]
-
Dry the final product under vacuum to remove residual solvent.
-
Confirm the structure of the synthesized this compound bromide using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the standard broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI).[11][12]
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial suspension adjusted to 0.5 McFarland standard (~1 x 10⁸ CFU/mL)
-
Stock solution of this compound salt in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration does not inhibit bacterial growth (<1%).[5]
-
Positive control (e.g., commercial antibiotic) and negative control (broth only)
Procedure:
-
Dispense 100 µL of sterile MHB into each well of a 96-well plate.
-
Add 100 µL of the this compound salt stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the prepared bacterial suspension to each well.[11]
-
Include a growth control well (MHB + bacteria, no compound) and a sterility control well (MHB only).
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][12]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as a follow-up to the MIC test to assess whether the compound is bacteriostatic or bactericidal.
Materials:
-
MIC plate from Protocol 2
-
Sterile Mueller-Hinton Agar (MHA) plates
Procedure:
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.[5]
-
Spot-inoculate the aliquots onto separate sections of an MHA plate.
-
Incubate the MHA plate at 35-37°C for 24 hours.[5]
-
The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which corresponds to the absence of colony growth on the agar plate.[5]
Protocol 4: In Vitro Cytotoxicity Assay (MTT or Similar)
This protocol outlines a general method for assessing the cytotoxicity of a compound against a mammalian cell line.
Materials:
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader (spectrophotometer)
Procedure:
-
Seed the 96-well plates with cells at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound salt in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include untreated cells as a negative control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT reagent to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution.
-
Measure the absorbance of each well at the appropriate wavelength (e.g., 570-595 nm) using a microplate reader.[13]
-
Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration.[7]
Visualizations: Workflows and Mechanisms
Caption: General workflow for synthesis and antimicrobial evaluation.
References
- 1. Toxicity and antimicrobial activity of imidazolium and pyridinium ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Wide-Antimicrobial Spectrum of Picolinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria [frontiersin.org]
- 10. rsc.org [rsc.org]
- 11. Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic effect of protic ionic liquids in HepG2 and HaCat human cells: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellulose Dissolution Using 1-Octylpyridinium Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellulose, the most abundant biopolymer on Earth, presents significant potential for various applications, including in the pharmaceutical and drug development sectors. However, its utility is often limited by its poor solubility in common solvents. Ionic liquids (ILs), particularly pyridinium-based ILs, have emerged as effective "green" solvents for the direct dissolution of cellulose, enabling its regeneration and functionalization for advanced applications.[1][2][3] This document provides detailed application notes and protocols for the dissolution of cellulose using 1-octylpyridinium-based ionic liquids.
The dissolution of cellulose in ionic liquids is primarily driven by the disruption of the extensive intermolecular and intramolecular hydrogen bonding network that gives cellulose its crystalline structure.[4][5] The anions of the ionic liquid, such as chloride (Cl⁻), play a crucial role by forming new hydrogen bonds with the hydroxyl groups of the cellulose polymer chains.[4][5] The bulky organic cation, in this case, this compound, serves to separate the cellulose chains and prevent their re-aggregation.[6] The general dissolving ability of pyridinium-based ILs is influenced by the position and number of substituents on the pyridinium ring.[1]
Data Presentation
Table 1: Solubility of Cellulose in Various Ionic Liquids
| Ionic Liquid Cation | Anion | Cellulose Concentration (wt%) | Temperature (°C) | Notes |
| 1-Butyl-3-methylpyridinium | Chloride | 4 | 110 | Provides a baseline for pyridinium-based ILs.[1] |
| 1-Butyl-3-methylimidazolium | Chloride | up to 25 | Not specified | A commonly used IL for cellulose dissolution.[2] |
| 1-Allyl-3-methylimidazolium | Chloride | up to 10 | 100 | Another effective imidazolium-based IL.[2] |
| 1-Ethyl-3-methylimidazolium | Acetate | Not specified | Not specified | Mentioned as an effective solvent.[7] |
Table 2: Factors Influencing Cellulose Dissolution in Pyridinium-Based Ionic Liquids
| Factor | Observation | Reference |
| Anion | The nature of the anion is a primary determinant of dissolving ability. Small, hydrogen-bond accepting anions like chloride are highly effective. | [1][6] |
| Cation Structure | The substitution pattern on the pyridinium ring affects dissolution. 1,3-disubstituted pyridinium salts are generally better solvents than 1,2- or 1,4-disubstituted ones. | [1] |
| Temperature | Increased temperature generally enhances the solubility of cellulose in ionic liquids. | [8] |
| Co-solvents | Aprotic co-solvents like DMSO can enhance the dissolving power of ionic liquids.[7][9] |
Experimental Protocols
The following are generalized protocols for the dissolution of cellulose in this compound-based ionic liquids, adapted from procedures for similar ionic liquids.[1]
Protocol 1: Direct Dissolution of Cellulose
Objective: To prepare a homogeneous solution of cellulose in a this compound-based ionic liquid.
Materials:
-
Microcrystalline cellulose (or other cellulose source)
-
This compound chloride (or other this compound-based IL)
-
Heating mantle or oil bath with magnetic stirring
-
Round-bottom flask
-
Vacuum oven
Procedure:
-
Dry the cellulose in a vacuum oven at 80-100 °C for at least 4 hours to remove any residual moisture.
-
Preheat the this compound ionic liquid in the round-bottom flask to the desired dissolution temperature (e.g., 110 °C) with stirring.[1]
-
Slowly add the dried cellulose to the preheated ionic liquid in small portions under continuous stirring.
-
Continue heating and stirring the mixture until the cellulose is completely dissolved, which may take several hours. The solution will become highly viscous.
-
Once a clear, homogeneous solution is obtained, it can be used for further processing or analysis.
Protocol 2: Regeneration of Cellulose
Objective: To regenerate solid cellulose from an ionic liquid solution.
Materials:
-
Cellulose-ionic liquid solution (from Protocol 1)
-
Anti-solvent (e.g., deionized water, ethanol, or acetone)[2]
-
Beaker
-
Filtration apparatus
-
Washing solvent (deionized water)
-
Drying oven
Procedure:
-
Pour the cellulose-ionic liquid solution into a beaker containing an excess of the anti-solvent (e.g., water) while stirring vigorously.
-
Cellulose will precipitate out of the solution as a white, flocculent solid.
-
Collect the regenerated cellulose by filtration.
-
Wash the cellulose thoroughly with the anti-solvent to remove any residual ionic liquid. Multiple washes are recommended.
-
Dry the regenerated cellulose in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for cellulose dissolution and regeneration using this compound ionic liquids.
Applications in Drug Development
The ability to dissolve and regenerate cellulose opens up numerous possibilities in drug development:
-
Controlled Release Formulations: Regenerated cellulose can be formed into various matrices such as films, beads, or hydrogels to encapsulate therapeutic agents for controlled and sustained release.[10][11][12]
-
Nanoparticle Synthesis: Cellulose dissolved in ionic liquids can be used to synthesize cellulose nanoparticles, which are promising carriers for targeted drug delivery due to their biocompatibility and biodegradability.[10][11]
-
Transdermal Patches: The film-forming ability of regenerated cellulose can be utilized in the development of transdermal drug delivery systems.
-
Functionalized Materials: The hydroxyl groups of dissolved cellulose are more accessible for chemical modification, allowing for the introduction of functional groups that can tailor the material's properties for specific drug delivery applications.[7]
Characterization Techniques
The following techniques are essential for characterizing the dissolution process and the properties of the resulting cellulose solutions and regenerated materials:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to study the interactions between the ionic liquid and cellulose, confirming the dissolution mechanism.[1][4][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for observing changes in the hydrogen-bonding network of cellulose upon dissolution and regeneration.
-
X-ray Diffraction (XRD): XRD is employed to determine the crystallinity of the original and regenerated cellulose, typically showing a transition from a crystalline to a more amorphous structure upon regeneration.
-
Rheometry: The viscoelastic properties of the cellulose-ionic liquid solutions can be characterized using rheometry to understand their flow behavior, which is crucial for processing applications like fiber spinning.[8]
-
Scanning Electron Microscopy (SEM): SEM provides morphological information about the original and regenerated cellulose fibers or films.
By leveraging the unique solvent properties of this compound ionic liquids, researchers and drug development professionals can unlock the full potential of cellulose for creating innovative and advanced therapeutic systems.
References
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. Dissolution of cellulose with ionic liquids and its application: a mini-review - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Understanding the mechanism of cellulose dissolution in 1-butyl-3-methylimidazolium chloride ionic liquid via quantum chemistry calculations and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Towards a molecular understanding of cellulose dissolution in ionic liquids: anion/cation effect, synergistic mechanism and physicochemical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Cellulose Nanoparticles from Ionic Liquid Solutions for Biomedical Applications [mdpi.com]
- 11. Synthesis of Cellulose Nanoparticles from Ionic Liquid Solutions for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of 1-Octylpyridinium Chloride in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation of 1-octylpyridinium chloride (OPyCl) in various drug delivery systems. This document outlines the physicochemical properties, potential applications, and detailed experimental protocols for the formulation and characterization of OPyCl-based drug delivery platforms. Due to the limited availability of data specific to this compound chloride, information from structurally similar alkylpyridinium chlorides, such as cetylpyridinium chloride (CPC), is included to provide a broader context and guidance.
Introduction to this compound Chloride in Drug Delivery
This compound chloride is a quaternary ammonium compound characterized by a pyridinium headgroup and an eight-carbon alkyl chain. This amphiphilic nature imparts surfactant properties, making it a candidate for various applications in drug delivery.[1] Its potential roles include acting as a solubilizing agent for poorly water-soluble drugs, a permeation enhancer for topical and transdermal delivery, and a component of novel drug carrier systems such as nanoparticles, liposomes, and microemulsions.[2][3][4] The cationic nature of the pyridinium headgroup can also facilitate interaction with negatively charged biological membranes, potentially influencing drug uptake and cellular trafficking.
The length of the alkyl chain in alkylpyridinium chlorides plays a crucial role in their physicochemical and biological properties. Generally, as the alkyl chain length increases, the critical micelle concentration (CMC) decreases, and the surfactant becomes more hydrophobic.[5][6][7] This trend is important when designing formulations, as the CMC is the concentration at which surfactant molecules self-assemble into micelles, which can encapsulate hydrophobic drugs.
Physicochemical Properties
A summary of the known physicochemical properties of this compound chloride and related compounds is presented in Table 1. Understanding these properties is essential for formulation development.
Table 1: Physicochemical Properties of this compound Chloride and Related Alkylpyridinium Chlorides
| Property | This compound Chloride | Cetylpyridinium Chloride (C16) | General Trends with Increasing Alkyl Chain Length |
| Molecular Formula | C13H22ClN[8] | C21H38ClN | - |
| Molecular Weight | 227.77 g/mol [8] | 339.99 g/mol | Increases |
| Appearance | White to off-white solid or crystalline powder[1] | White powder | - |
| Solubility | Soluble in water and various organic solvents[1] | Soluble in water and alcohol[9] | Water solubility decreases |
| Melting Point | 118-121°C[8] | ~80°C | Varies |
| Critical Micelle Concentration (CMC) | Not explicitly found, but expected to be higher than CPC | ~0.9 mM in water[5][10] | Decreases[5][6][7] |
Applications in Drug Delivery Systems
Solubilization of Poorly Water-Soluble Drugs
The micellar properties of OPyCl can be exploited to enhance the solubility of hydrophobic drugs.[2][3][4] Above its CMC, OPyCl forms micelles with a hydrophobic core that can encapsulate poorly water-soluble drug molecules, thereby increasing their apparent aqueous solubility. This is a critical factor for improving the bioavailability of many therapeutic agents.
Permeation Enhancement for Topical and Transdermal Delivery
Cationic surfactants, including alkylpyridinium chlorides, have been investigated as skin permeation enhancers.[11] They are thought to interact with the stratum corneum, disrupting the highly organized lipid structure and increasing its fluidity, which facilitates the penetration of co-administered drugs. The octyl chain of OPyCl is expected to partition into the lipid bilayers of the stratum corneum, contributing to this effect.
Formulation of Nanoparticles, Liposomes, and Microemulsions
OPyCl can be a key component in the formulation of various drug delivery nanocarriers:
-
Nanoparticles: As a cationic surfactant, OPyCl can be used to stabilize polymeric or lipid-based nanoparticles, imparting a positive surface charge that can enhance interaction with negatively charged cell membranes.
-
Liposomes: OPyCl can be incorporated into liposomal formulations to create cationic liposomes. These are attractive for the delivery of nucleic acids (gene therapy) and for targeting specific cells.
-
Microemulsions: Ionic liquids can be used as the oil phase, aqueous phase, or surfactant in microemulsion formulations, which are thermodynamically stable, transparent, and have a high capacity for solubilizing both hydrophilic and lipophilic drugs.
Experimental Protocols
The following protocols are provided as a general guide and should be optimized for the specific drug and application.
Protocol for Formulation of OPyCl-Stabilized Polymeric Nanoparticles
This protocol describes the preparation of drug-loaded polymeric nanoparticles using an oil-in-water (o/w) emulsion-solvent evaporation method, with OPyCl as a stabilizer.
Materials:
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Drug of interest
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
This compound chloride (OPyCl)
-
Purified water
Procedure:
-
Organic Phase Preparation: Dissolve the polymer and the drug in the organic solvent.
-
Aqueous Phase Preparation: Dissolve OPyCl in purified water at a concentration above its estimated CMC.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an o/w emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with purified water to remove excess OPyCl and unencapsulated drug.
-
Lyophilization: Resuspend the nanoparticles in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry for long-term storage.
Workflow Diagram:
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. akjournals.com [akjournals.com]
- 8. This compound chloride - CD BioSustainable-Green Chemistry [sustainable-bio.com]
- 9. Formulation and Characterization of Cetylpyridinium Chloride Bioadhesive Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzalkonium chloride and cetylpyridinium chloride induce apoptosis in human lung epithelial cells and alter surface activity of pulmonary surfactant monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing 1-Octylpyridinium Chloride Concentration for Micellization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of 1-octylpyridinium chloride for micelle formation. This guide includes frequently asked questions, detailed experimental protocols for determining the Critical Micelle Concentration (CMC), and troubleshooting guides for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) and why is it important for this compound chloride?
A1: The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant molecules, such as this compound chloride, begin to self-assemble into micelles in a solution.[1][2] Below the CMC, these molecules exist primarily as individual monomers. Above the CMC, any additional surfactant molecules will preferentially form micelles.[2] Understanding the CMC is crucial for applications in drug delivery, catalysis, and formulation science, as the formation of micelles governs the solubilization of hydrophobic substances, reaction rates, and the overall stability of the formulation.
Q2: What is the expected CMC range for this compound chloride in aqueous solutions?
A2: While specific data for this compound chloride is not abundantly available in the provided search results, we can estimate its CMC based on trends observed for other n-alkyl-pyridinium halides. The CMC of pyridinium-based ionic liquids is highly dependent on the length of the alkyl chain. Generally, as the alkyl chain length increases, the CMC decreases. For instance, longer-chain compounds like dodecylpyridinium and cetylpyridinium chlorides have CMCs in the millimolar (mM) range.[3][4] Given its shorter octyl chain, this compound chloride is expected to have a significantly higher CMC, likely in the higher millimolar to molar range.
Q3: How do temperature and the addition of salts like NaCl affect the CMC of this compound chloride?
A3: For many ionic surfactants, including pyridinium-based ones, the CMC exhibits a U-shaped dependence on temperature.[5][6] Initially, an increase in temperature can lead to a decrease in the CMC. However, beyond a certain point, a further increase in temperature will cause the CMC to rise. The addition of electrolytes like sodium chloride (NaCl) typically leads to a decrease in the CMC of ionic surfactants.[5][6][7] This is because the salt ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules, facilitating their aggregation into micelles at lower concentrations.[7]
Quantitative Data Summary
The following tables summarize the expected trends in the Critical Micelle Concentration (CMC) of pyridinium-based surfactants based on data for analogous compounds. This data should be used as a reference to guide experimental design for this compound chloride.
Table 1: Effect of Alkyl Chain Length on the CMC of n-Alkyl-3-Methylpyridinium Bromide in Aqueous Solution at 298.15 K [5][6]
| Alkyl Chain Length (n) | CMC (mmol/L) |
| 12 | 15.8 |
| 14 | 4.17 |
| 16 | 1.12 |
Table 2: Effect of Temperature on the CMC of Cetylpyridinium Chloride (CPC) in Aqueous Solution [3][4]
| Temperature (K) | CMC of CPC (mmol/kg) |
| 295 | 0.841 |
| 298 | 0.835 |
| 303 | 0.845 |
Table 3: Effect of NaCl Concentration on the CMC of Cetylpyridinium Chloride (CPC) in Aqueous Solution at 298.15 K [3][4]
| NaCl Concentration (mmol/kg) | CMC of CPC (mmol/kg) |
| 0 | 0.835 |
| 0.32 | 0.75 |
| 5.2 | 0.45 |
| 10.0 | 0.32 |
Experimental Protocols
Accurate determination of the CMC is essential for optimizing the use of this compound chloride. The following are detailed protocols for three common methods: conductometry, tensiometry, and fluorescence spectroscopy.
CMC Determination by Conductometry
This method is suitable for ionic surfactants like this compound chloride and relies on the change in the electrical conductivity of the solution as micelles form.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound chloride in deionized water at a concentration significantly above the expected CMC.
-
Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the anticipated CMC.
-
-
Instrumentation and Measurement:
-
Use a calibrated conductivity meter with a thermostat-controlled cell to maintain a constant temperature.
-
Measure the conductivity of the deionized water as a baseline.
-
Measure the conductivity of each prepared solution, starting from the most dilute and progressing to the most concentrated, ensuring the conductivity cell is rinsed with the next solution before each measurement.
-
-
Data Analysis:
-
Plot the specific conductivity (κ) as a function of the this compound chloride concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
-
CMC Determination by Tensiometry
This method measures the surface tension of the surfactant solution at different concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly.
Methodology:
-
Solution Preparation:
-
As with conductometry, prepare a stock solution and a series of dilutions of this compound chloride.
-
-
Instrumentation and Measurement:
-
Use a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution.
-
Ensure the platinum ring or plate is thoroughly cleaned and flamed before each measurement to remove any contaminants.
-
Allow the solution to equilibrate before taking a reading.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the this compound chloride concentration (log C).
-
The plot will show a region of steep decline followed by a plateau. The CMC is determined from the intersection of the two linear portions of the curve.[2]
-
CMC Determination by Fluorescence Spectroscopy
This sensitive technique utilizes a fluorescent probe (e.g., pyrene) that exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound chloride.
-
Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable solvent like acetone or methanol) at a low concentration (e.g., 10⁻⁵ M).
-
Prepare a series of this compound chloride solutions with a constant, low concentration of the fluorescent probe.
-
-
Instrumentation and Measurement:
-
Use a spectrofluorometer to measure the fluorescence emission spectrum of each sample.
-
For pyrene, the excitation wavelength is typically around 335 nm, and the emission spectrum is recorded from approximately 350 to 500 nm.
-
-
Data Analysis:
-
Analyze the changes in the fluorescence spectrum. For pyrene, a common method is to plot the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) against the concentration of this compound chloride.
-
A significant change in this ratio indicates the partitioning of the probe into the micelles. The CMC is determined from the inflection point of this plot.
-
Troubleshooting Guides
Conductometry Troubleshooting
Q: Why is there no sharp break in my conductivity vs. concentration plot?
A: This could be due to a few factors. Your concentration range might be too narrow and may not fully encompass the pre- and post-micellar regions. Try expanding the range of concentrations tested. Alternatively, the presence of impurities in your this compound chloride sample can broaden the transition region.
Q: My data points are very scattered. What could be the cause?
A: Scattered data often points to inconsistencies in the experimental conditions. The most common culprit is temperature fluctuation. Ensure your thermostatic bath is maintaining a constant temperature. Another possibility is contamination of your solutions or glassware. Always use high-purity deionized water and meticulously clean all glassware.
Q: The conductivity reading keeps drifting and won't stabilize. How can I fix this?
A: Drifting readings usually indicate that the conductivity probe has not reached equilibrium with the solution. Allow more time for the reading to stabilize before recording the value. If the problem persists, the electrodes may be dirty. Clean the probe according to the manufacturer's instructions.
Tensiometry Troubleshooting
Q: My surface tension measurements are not reproducible. What is the likely cause?
A: The most common reason for a lack of reproducibility is contamination of the platinum ring or plate. Ensure it is thoroughly cleaned with appropriate solvents and flamed to red-hot before each set of measurements. External vibrations can also affect the sensitive balance of the tensiometer, so using an anti-vibration table is recommended.
Q: I see a dip or minimum in the surface tension plot near the CMC instead of a sharp break. What does this indicate?
A: This phenomenon, known as the "Jones-Ray effect," is often caused by the presence of a small amount of a highly surface-active impurity in the surfactant sample. This impurity lowers the surface tension at concentrations below the actual CMC of the main surfactant. Purification of the this compound chloride may be necessary.
Q: The surface tension reading changes very slowly and takes a long time to stabilize. Why is this happening?
A: Surfactant molecules need time to diffuse to the air-water interface and arrange themselves, a process that can be slow, especially at low concentrations. It is important to allow sufficient time for the system to reach equilibrium before taking a measurement. This is particularly true for surfactants with larger hydrophobic or hydrophilic groups.
Fluorescence Spectroscopy Troubleshooting
Q: I am not observing a significant change in the I₁/I₃ ratio of pyrene across my concentration range. What should I do?
A: This suggests that either the concentration range you are testing is incorrect (either entirely below or above the CMC) or the probe is not effectively partitioning into the micelles. Widen your concentration range significantly. Also, ensure that the concentration of the pyrene probe is not too high, as this can lead to the formation of pyrene excimers which can complicate the interpretation of the spectra.
Q: I am seeing high background fluorescence in my measurements. How can I reduce it?
A: High background fluorescence can originate from several sources. Ensure you are using clean, high-quality quartz cuvettes and spectro-grade solvents. The this compound chloride sample itself might contain fluorescent impurities, in which case purification would be necessary.
Q: The fluorescent probe seems to be precipitating out of my solutions. What is causing this?
A: Hydrophobic probes like pyrene have very low solubility in water. It is crucial to ensure that the final concentration of the probe in your aqueous samples is below its solubility limit. This is typically achieved by adding a very small volume of a concentrated stock solution of the probe in an organic solvent to the aqueous surfactant solution. Ensure the stock solution is well-prepared and that the probe is fully dissolved before adding it to your samples.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. Influences of NaCl and Na2SO4 on the Micellization Behavior of the Mixture of Cetylpyridinium Chloride + Polyvinyl Pyrrolidone at Several Temperatures [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of NaCl and KCl on the Micellization of Sodium Dodecyl Sulfate and Sodium Dodecyl Benzene Sulfonate in Presence of Cephradine Monohydrate Through Conductivity : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Enhancing Enzyme Stability with Pyridinium-Based Ionic Liquids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for improving enzyme stability using pyridinium-based ionic liquids.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, presented in a question-and-answer format.
Issue 1: Decreased or No Enzyme Activity After Adding Pyridinium-Based Ionic Liquid
-
Question: I've added a pyridinium-based ionic liquid to my enzyme reaction, and now I'm observing a significant drop in or complete loss of activity. What could be the cause?
-
Answer: Several factors could be contributing to this issue:
-
Ionic Liquid Concentration: High concentrations of ionic liquids can lead to the denaturation of enzymes. It is crucial to optimize the concentration of the pyridinium-based ionic liquid. Start with low concentrations and incrementally increase it to find the optimal balance between stability and activity.
-
Nature of the Anion and Cation: The specific anion and the alkyl chain length of the pyridinium cation play a crucial role. For instance, with Candida rugosa lipase, the bromide anion has been shown to be more stabilizing than the tetrafluoroborate anion.[1][2] Hydrophobic anions and longer alkyl chains on the cation can sometimes lead to increased activity.[3] Conversely, some ionic liquids, particularly hydrophilic ones, may not be suitable for certain enzymes, leading to no detectable activity.[3]
-
Direct Inhibition: The ionic liquid itself might be acting as a competitive or non-competitive inhibitor of the enzyme. This can be investigated by performing kinetic studies at varying substrate and ionic liquid concentrations.
-
Water Activity: Many enzymes require a certain amount of water to maintain their active conformation. The addition of an ionic liquid can alter the water activity of the medium. Ensure that the reaction medium has an appropriate water content.
-
Issue 2: Enzyme Precipitation or Aggregation in the Presence of Pyridinium-Based Ionic Liquid
-
Question: My enzyme is precipitating out of the solution after I've introduced the pyridinium-based ionic liquid. How can I prevent this?
-
Answer: Enzyme precipitation or aggregation is a common challenge when working with ionic liquids. Here are some potential solutions:
-
Optimize Ionic Liquid Concentration: As with activity loss, high concentrations of ionic liquids can lead to changes in the protein's surface charge and solubility, causing aggregation. A concentration gradient experiment is recommended.
-
Immobilization: Immobilizing the enzyme on a solid support can prevent aggregation and improve its stability in the ionic liquid medium.[4]
-
Chemical Modification: Modifying the surface charge of the enzyme through techniques like PEGylation can enhance its solubility and stability in ionic liquids.
-
Co-solvents: The addition of a co-solvent, such as a polyol (e.g., glycerol), can sometimes help to maintain the enzyme in a soluble and active state.
-
Issue 3: Interference of the Ionic Liquid with the Enzyme Assay
-
Question: I suspect that the pyridinium-based ionic liquid is interfering with my colorimetric or fluorometric enzyme assay. How can I confirm and mitigate this?
-
Answer: Ionic liquids can indeed interfere with spectroscopic assays. To address this:
-
Run a Control Experiment: Perform the assay in the absence of the enzyme but with all other components, including the ionic liquid, to see if the ionic liquid itself contributes to the signal.
-
Alternative Assays: If interference is confirmed, consider using an alternative assay method that is less susceptible to interference from the ionic liquid. For example, if a colorimetric assay is problematic, a chromatographic method (e.g., HPLC) to quantify the product might be a suitable alternative.
-
Dilution: Diluting the reaction mixture before the measurement can sometimes reduce the interference to an acceptable level, but be sure to account for the dilution in your calculations.
-
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using pyridinium-based ionic liquids for enzyme stabilization?
A1: Pyridinium-based ionic liquids offer several advantages for enzyme stabilization, including:
-
Tunable Properties: The properties of pyridinium-based ionic liquids can be easily tuned by modifying the alkyl chain on the cation and by pairing it with different anions. This allows for the design of ionic liquids with specific properties (e.g., hydrophobicity, viscosity) that are optimal for a particular enzyme and reaction.
-
Increased Thermal Stability: They have been shown to increase the thermal stability of enzymes, allowing reactions to be carried out at higher temperatures.
-
Enhanced Activity: In some cases, the use of pyridinium-based ionic liquids as co-solvents can lead to an increase in enzyme activity. For example, the addition of [C6Py]Br as a methanol co-solvent increased the hydrolytic activity of Candida rugosa lipase by about 15.61% when using p-nitrophenyl palmitate (pNPP) as a substrate.[1][2]
-
Improved Recyclability: When used as a separate phase, ionic liquids can facilitate the separation of the enzyme from the product, allowing for easier enzyme recycling.
Q2: How do I choose the right pyridinium-based ionic liquid for my enzyme?
A2: The selection of the appropriate pyridinium-based ionic liquid depends on several factors, including the specific enzyme, the reaction conditions (e.g., temperature, pH), and the substrate. Here are some general guidelines:
-
Consider the Anion: The anion can have a significant impact on enzyme stability. According to the Hofmeister series, kosmotropic anions (e.g., acetate, sulfate) tend to be more stabilizing than chaotropic anions (e.g., thiocyanate, perchlorate). For instance, with proteases, kosmotropic anions like CF3COO- and CH3COO- have been shown to be stabilizing.[5]
-
Evaluate the Cation's Alkyl Chain Length: The length of the alkyl chain on the pyridinium cation can influence the hydrophobicity of the ionic liquid. A systematic variation of the alkyl chain length is often necessary to find the optimal balance for enzyme stability and activity.
-
Screen a Library of Ionic Liquids: The most effective approach is often to screen a small library of pyridinium-based ionic liquids with different cations and anions to identify the best candidate for your specific application.
Q3: Can I use pyridinium-based ionic liquids in neat form or should they be used as co-solvents?
A3: Both approaches are possible, but using them as co-solvents in aqueous or organic media is more common for enzyme stabilization.[6] Dissolving enzymes in neat ionic liquids can be challenging due to high viscosity and potential for enzyme denaturation.[3] When used as co-solvents, even at low concentrations, they can significantly improve enzyme stability and activity.
Q4: Are there any safety concerns associated with pyridinium-based ionic liquids?
A4: While ionic liquids are often touted as "green solvents" due to their low volatility, their toxicity should not be overlooked. The toxicity can vary widely depending on the specific cation and anion. It is essential to consult the safety data sheet (SDS) for each ionic liquid and handle them with appropriate personal protective equipment (PPE).
Quantitative Data on Enzyme Stability
The following tables summarize the quantitative effects of different pyridinium-based ionic liquids on the stability of various enzymes.
Table 1: Effect of Pyridinium-Based Ionic Liquids on Lipase Activity
| Enzyme | Ionic Liquid | Substrate | Effect on Activity | Reference |
| Candida rugosa Lipase | N-hexylpyridinium bromide ([C6Py]Br) | p-Nitrophenyl palmitate (pNPP) | ~15.61% increase in hydrolytic activity in a methanol-water co-solvent system | [1][2] |
| Candida rugosa Lipase | N-butylpyridinium tetrafluoroborate ([C4Py]BF4) | p-Nitrophenyl acetate (pNPA) | No significant effect in water; slight decrease in methanol-water | [2] |
| Candida rugosa Lipase | N-hexylpyridinium tetrafluoroborate ([C6Py]BF4) | p-Nitrophenyl acetate (pNPA) | No significant effect in water; slight decrease in methanol-water | [2] |
| Candida rugosa Lipase | N-octylpyridinium tetrafluoroborate ([C8Py]BF4) | p-Nitrophenyl acetate (pNPA) | No significant effect in water; slight decrease in methanol-water | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess enzyme stability in the presence of pyridinium-based ionic liquids.
1. Protocol for Lipase Activity Assay using p-Nitrophenyl Palmitate (pNPP)
This protocol is adapted for a 96-well plate format and is suitable for monitoring the hydrolysis of pNPP to p-nitrophenol, which can be measured spectrophotometrically at 410 nm.
-
Materials:
-
Lipase solution
-
Pyridinium-based ionic liquid
-
Tris-HCl buffer (50 mM, pH 8.0)
-
pNPP solution (10 mM in isopropanol)
-
Triton X-100 (1% v/v in Tris-HCl buffer)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of the pyridinium-based ionic liquid in the appropriate buffer or solvent.
-
In each well of the microplate, add the following in order:
-
Tris-HCl buffer
-
Pyridinium-based ionic liquid solution to the desired final concentration.
-
Triton X-100 solution.
-
Lipase solution.
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the pNPP solution to each well.
-
Immediately start monitoring the absorbance at 410 nm every minute for 10-15 minutes using a microplate reader.
-
The rate of p-nitrophenol formation is proportional to the lipase activity. Calculate the activity based on the molar extinction coefficient of p-nitrophenol.
-
2. Protocol for Determining Enzyme Thermal Stability
This protocol describes a method to determine the thermal stability of an enzyme in the presence of a pyridinium-based ionic liquid by measuring the residual activity after incubation at an elevated temperature.
-
Materials:
-
Enzyme solution
-
Pyridinium-based ionic liquid
-
Appropriate buffer
-
Reagents for the specific enzyme activity assay
-
Thermomixer or water bath
-
Spectrophotometer or other appropriate detector
-
-
Procedure:
-
Prepare samples of the enzyme in the buffer containing the desired concentration of the pyridinium-based ionic liquid. Prepare a control sample without the ionic liquid.
-
Incubate the samples at a specific elevated temperature (e.g., 50°C, 60°C) in a thermomixer or water bath.
-
At various time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each sample and immediately place it on ice to stop the thermal denaturation.
-
Measure the residual activity of each aliquot using the appropriate enzyme activity assay.
-
Plot the natural logarithm of the residual activity versus the incubation time.
-
The half-life (t₁/₂) of the enzyme at that temperature can be calculated from the slope of the linear regression of the data.
-
3. Protocol for Determining Enzyme pH Stability
This protocol outlines a method to assess the pH stability of an enzyme in the presence of a pyridinium-based ionic liquid.
-
Materials:
-
Enzyme solution
-
Pyridinium-based ionic liquid
-
A series of buffers with different pH values (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, Tris-HCl buffer for pH 7-9)
-
Reagents for the specific enzyme activity assay
-
pH meter
-
Spectrophotometer or other appropriate detector
-
-
Procedure:
-
Prepare a series of solutions containing the enzyme and the desired concentration of the pyridinium-based ionic liquid in buffers of varying pH.
-
Incubate all the solutions at a constant temperature (e.g., 25°C or 37°C) for a specific period (e.g., 1 hour).
-
After incubation, adjust the pH of all samples to the optimal pH for the enzyme activity assay.
-
Measure the residual activity of each sample using the appropriate enzyme activity assay.
-
Plot the residual activity as a function of the incubation pH. The pH range over which the enzyme retains a high percentage of its activity indicates its pH stability.
-
Visualizations
Experimental Workflow for Assessing Enzyme Stability
Caption: Workflow for evaluating the effect of pyridinium-based ionic liquids on enzyme stability.
Troubleshooting Logic for Decreased Enzyme Activity
Caption: Decision tree for troubleshooting decreased enzyme activity in the presence of pyridinium-based ionic liquids.
Mechanism of Enzyme Stabilization by Pyridinium-Based Ionic Liquids
Caption: Simplified representation of how pyridinium-based ionic liquids can stabilize the native conformation of an enzyme.
References
- 1. "Synthesis of pyridinium-based ionic liquids and their application to i" by OKTAVIANUS CIPTA, ANITA ALNI et al. [journals.tubitak.gov.tr]
- 2. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and stabilization of enzymes in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Effect of kosmotropicity of ionic liquids on the enzyme stability in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting aggregation issues in 1-octylpyridinium solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-octylpyridinium solutions.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) and why is it important?
A1: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant, such as this compound chloride, above which the individual molecules (monomers) begin to self-assemble into organized aggregates called micelles.[1][2][3] Below the CMC, the surfactant primarily exists as monomers, and properties like surface tension change significantly with concentration. Above the CMC, the surface tension remains relatively constant, and any additional surfactant molecules predominantly form new micelles.[1][3] Knowing the CMC is crucial as it dictates the concentration needed for applications that rely on micellar properties, such as solubilizing poorly soluble drugs or in cleaning formulations.[1]
Q2: What are the typical shapes of micelles formed by this compound salts?
A2: In aqueous solutions, this compound salts typically form spherical or globular micelles just above the CMC.[4] However, at higher surfactant concentrations or in the presence of certain additives (like salts), these spherical micelles can grow and transition into other shapes, such as rod-like or worm-like micelles.[4]
Q3: How does the counter-ion (e.g., chloride vs. bromide) affect aggregation?
A3: The type of counter-ion influences micellization. For instance, with alkylpyridinium salts, bromide ions are less hydrated than chloride ions, allowing them to bind more closely to the pyridinium head groups. This more effective charge neutralization reduces repulsion between the head groups, which can lead to a lower CMC and potentially larger micelles compared to the chloride counterpart.
Q4: Can I use Dynamic Light Scattering (DLS) to determine the CMC?
A4: Yes, DLS is a suitable technique for determining the CMC.[5] Below the CMC, the solution contains only small monomers, and the scattered light intensity will be low, similar to the solvent. As the concentration crosses the CMC, the formation of much larger micelles causes a sharp increase in the scattered light intensity.[6] The concentration at which this sharp increase occurs is taken as the CMC.[5][6]
Troubleshooting Guide
This guide addresses common problems encountered during the characterization and use of this compound solutions.
Q1: My measured CMC value is significantly different from the literature value. What could be the cause?
A1: Several factors can cause discrepancies in CMC values:
-
Purity of Surfactant: Impurities, especially those that are surface-active, can significantly lower the apparent CMC. Ensure your this compound salt is of high purity.
-
Temperature: The CMC of ionic surfactants is temperature-dependent. A typical U-shaped curve is often observed where the CMC first decreases and then increases with temperature.[7] Ensure your experimental temperature is precisely controlled and matches the literature conditions.
-
Presence of Electrolytes: Even small amounts of salts in your solvent (e.g., from buffer components or impurities in water) can lower the CMC of ionic surfactants by shielding the electrostatic repulsion between the head groups.[8][9]
-
pH of the Solution: The pH can influence the head group charge and interactions, although this is more critical for surfactants with acidic or basic functional groups. For pyridinium salts, extreme pH values could potentially affect the stability of the molecule.
-
Measurement Technique: Different analytical methods can yield slightly different CMC values because they measure changes in different physical properties of the solution.[2] It is important to compare values obtained using the same technique.
Q2: My DLS results show a very large particle size (>100 nm) or high polydispersity. How can I troubleshoot this?
A2: Large sizes or high polydispersity in DLS often indicate the presence of dust, aggregates, or other contaminants, rather than just micelles.
-
Sample Filtration: Always filter your solutions immediately before measurement using a low-protein-binding syringe filter (e.g., 0.02 µm or 0.2 µm) to remove dust and large aggregates.[10]
-
Solvent Quality: Ensure the water or buffer used is of high purity and has been filtered.
-
Cuvette Cleanliness: Use clean, scratch-free cuvettes. Rinse them thoroughly with filtered solvent before adding your sample.
-
Concentration Effects: At very high surfactant concentrations, micelles can begin to cluster or form larger, more complex structures, leading to larger apparent sizes. Try measuring at a concentration just above the known CMC.
-
Data Interpretation: The intensity-weighted distribution in DLS is highly sensitive to large particles because of the d⁶ relationship between particle diameter and scattered light intensity.[11] A very small number of large aggregates can dominate the signal.[11] Check the number or volume-weighted distributions to get a better sense of the primary micelle population.
Q3: When determining the CMC by surface tensiometry, my plot of surface tension vs. log(concentration) shows a minimum near the CMC instead of a sharp break. Why?
A3: A minimum in the surface tension plot around the CMC is a classic indication of the presence of a highly surface-active impurity in the surfactant sample.[2] This impurity is more effective at reducing surface tension than the main surfactant but is present in a small amount. As the concentration increases, the micelles of the primary surfactant begin to form and solubilize the impurity, causing the surface tension to rise again before leveling off. The solution is to use a surfactant of higher purity.
Q4: My solution containing a drug and this compound chloride is cloudy or shows precipitation. What is happening?
A4: Cloudiness or precipitation can result from several interactions:
-
Poor Solubilization: The concentration of this compound chloride may be insufficient to solubilize the drug. Ensure you are well above the CMC, as micelles are responsible for solubilization.
-
Drug-Surfactant Interaction: The drug molecule might be interacting unfavorably with the surfactant, leading to the formation of an insoluble complex. This is particularly possible if the drug is an oppositely charged ion.
-
Salting Out: If your formulation contains high concentrations of salts or other excipients, it could reduce the solubility of either the surfactant or the drug, causing one or both to precipitate.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting unexpected results in aggregation studies.
Caption: Troubleshooting workflow for aggregation studies.
Quantitative Data on Surfactant Aggregation
The aggregation behavior of this compound salts is influenced by several factors. The tables below summarize these effects and provide reference data for the related compound, cetylpyridinium chloride (CPC), to serve as a baseline.
Table 1: Influence of Experimental Parameters on Aggregation Properties
| Parameter | Effect on CMC | Effect on Micelle Size / Aggregation Number | Rationale |
| Increase Temperature | Typically U-shaped (first decreases, then increases)[7] | May increase or decrease | Affects monomer hydration and thermal energy, altering the balance of forces driving micellization.[12] |
| Add Simple Salt (e.g., NaCl) | Decreases[8][9] | Increases | Salt ions shield electrostatic repulsion between charged head groups, promoting easier micelle formation and growth.[8] |
| Increase Alkyl Chain Length | Decreases | Increases | Greater hydrophobicity of the tail favors aggregation at lower concentrations to minimize contact with water. |
| Add Organic Co-solvent (e.g., ethanol) | Increases | Decreases | The organic solvent increases the polarity of the bulk phase, making the surfactant monomer more soluble and disfavoring aggregation.[7] |
Table 2: Critical Micelle Concentration (CMC) of Cetylpyridinium Chloride (CPC) in Aqueous NaCl Solutions at Different Temperatures
Data is for Cetylpyridinium Chloride (C16), a longer-chain analogue of this compound Chloride (C8), and serves as an illustrative example.
| Temperature (K) | NaCl Concentration (mol/L) | CMC (mmol/L) | Data Source |
| 298.15 | 0.00 | 0.90 | [12] |
| 298.15 | 0.01 | 0.35 | [12] |
| 298.15 | 0.05 | 0.12 | [12] |
| 303.00 | 0.00 | 0.95 - 0.98 | [9][13] |
Factors Influencing Micellization
The diagram below illustrates the key relationships between experimental conditions and the resulting properties of the surfactant aggregates.
Caption: Key factors that influence micelle properties.
Experimental Protocols
Protocol 1: CMC Determination by Surface Tensiometry
Objective: To determine the CMC of this compound chloride by measuring the surface tension of a series of solutions with increasing concentration.
Equipment and Materials:
-
Digital Tensiometer (with Wilhelmy plate or Du Noüy ring)[1]
-
High-purity this compound chloride
-
High-purity water (e.g., Milli-Q)
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Glass sample vessel
-
Optional: Automated dispenser for titrations[1]
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound chloride (e.g., 100 mM) in high-purity water. Ensure it is fully dissolved. This concentration should be well above the expected CMC.
-
Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water. Ensure the Wilhelmy plate or Du Noüy ring is impeccably clean (e.g., by flaming with a Bunsen burner).
-
Prepare Dilution Series: Prepare a series of dilutions from the stock solution. A logarithmic series is often efficient. The concentration range should span well below and above the expected CMC.[14]
-
Measurement:
-
Start with the most dilute solution to minimize cross-contamination.
-
Pour the solution into the sample vessel and allow it to equilibrate thermally.
-
Measure the surface tension. Record the value once it is stable.
-
Thoroughly clean and dry the vessel and probe between each measurement.
-
Repeat for all concentrations.
-
-
Data Analysis:
-
Plot surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.[14]
-
The resulting plot should show two distinct linear regions: a steeply sloping region at low concentrations and a nearly flat plateau at high concentrations.[1]
-
Perform a linear regression on the data points in each region.
-
The CMC is the concentration at which these two lines intersect.[1]
-
Protocol 2: CMC Determination by Fluorescence Spectroscopy
Objective: To determine the CMC using the fluorescent probe pyrene, which exhibits changes in its emission spectrum based on the polarity of its microenvironment.
Equipment and Materials:
-
Fluorometer/Fluorescence Spectrophotometer
-
Quartz cuvettes
-
This compound chloride
-
Pyrene
-
Acetone or ethanol (for pyrene stock solution)
-
High-purity water
-
Volumetric flasks and micropipettes
Procedure:
-
Pyrene Stock Solution: Prepare a stock solution of pyrene (e.g., 0.2 mM) in a suitable organic solvent like acetone or ethanol.[15]
-
Surfactant Solutions: Prepare a series of this compound chloride solutions in water at various concentrations, bracketing the expected CMC.
-
Sample Preparation:
-
For each surfactant concentration, place a fixed volume of the solution (e.g., 1 mL) into a vial or cuvette.[15]
-
Add a very small, fixed volume of the pyrene stock solution to each sample (e.g., 1.5 µL) such that the final concentration of pyrene is low (e.g., ~0.3 µM) and the volume of organic solvent is negligible (<0.1% v/v).[15][16]
-
Mix thoroughly and allow the samples to equilibrate (e.g., for 30 minutes) in the dark.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the intensity ratio I₁/I₃ for each surfactant concentration.
-
Plot the I₁/I₃ ratio (y-axis) versus the logarithm of the surfactant concentration (x-axis).
-
The plot will show a sigmoidal curve. At low concentrations (pyrene in polar water), the ratio is high. As micelles form, pyrene partitions into the nonpolar micellar core, and the ratio decreases.
-
The CMC is determined from the midpoint of the transition in the sigmoidal curve, often calculated by finding the maximum of the second derivative of a fitted curve.[17]
-
Protocol 3: Micelle Size Analysis by Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic diameter (Dₕ) of this compound micelles.
Equipment and Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Disposable or glass cuvettes
-
Syringe filters (e.g., 0.2 µm pore size, low protein binding)
-
Syringes
-
This compound chloride solution prepared at a concentration above the CMC (e.g., 5-10 times the CMC).
Procedure:
-
Sample Preparation: Prepare the this compound chloride solution in high-purity, filtered water or buffer.
-
Filtration: To remove dust and extraneous aggregates, which can severely interfere with DLS measurements, filter the sample directly into a clean, dust-free cuvette using a syringe filter.[10]
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize.
-
Enter the correct parameters for the solvent (viscosity and refractive index of water at the measurement temperature) into the software.[18]
-
-
Measurement:
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to thermally equilibrate for several minutes.
-
Perform the measurement. Typically, this involves multiple runs (e.g., 3-5 runs of 10-15 seconds each) to ensure reproducibility.
-
-
Data Analysis:
-
Examine the correlation function to ensure it shows a smooth decay.
-
The software will calculate the size distribution. Report the Z-average diameter and the Polydispersity Index (PDI). For monodisperse micelle solutions, the PDI should be low (e.g., <0.2).[11]
-
Analyze the intensity-weighted distribution. A single, narrow peak should be observed for a simple micellar solution. The presence of multiple peaks or a very broad peak may indicate polydispersity, aggregation, or contamination.[10][11]
-
References
- 1. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 2. justagriculture.in [justagriculture.in]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Surfactant micelle characterization using DLS | Malvern Panalytical [malvernpanalytical.com]
- 6. www-origin.horiba.com [www-origin.horiba.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influences of NaCl and Na2SO4 on the Micellization Behavior of the Mixture of Cetylpyridinium Chloride + Polyvinyl Pyrrolidone at Several Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. particletechlabs.com [particletechlabs.com]
- 12. ajrconline.org [ajrconline.org]
- 13. researchgate.net [researchgate.net]
- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 15. rsc.org [rsc.org]
- 16. reddit.com [reddit.com]
- 17. agilent.com [agilent.com]
- 18. azom.com [azom.com]
Technical Support Center: Enhancing Extraction Efficiency with 1-Octylpyridinium Ionic Liquids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 1-octylpyridinium-based ionic liquids in extraction processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in extractions?
A1: this compound is a cationic component of certain ionic liquids (ILs). Ionic liquids are salts that are liquid at or near room temperature and are considered "green solvents" due to their low vapor pressure. The this compound cation, with its eight-carbon alkyl chain, provides a hydrophobic character that, in combination with a suitable anion, can be highly effective for extracting a variety of organic and inorganic compounds from aqueous solutions. The choice of the anion significantly influences the physicochemical properties and extraction efficiency of the ionic liquid.
Q2: How does the choice of anion for this compound affect extraction efficiency?
A2: The anion plays a crucial role in determining the properties of the ionic liquid, such as its hydrophobicity, viscosity, and ability to interact with the target analyte. For instance, anions like hexafluorophosphate ([PF6]⁻) and bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) tend to form hydrophobic ionic liquids that are immiscible with water, making them suitable for liquid-liquid extractions. The anion can also influence the selectivity of the extraction process.
Q3: What are the key parameters to optimize for an extraction using this compound?
A3: Several factors can significantly impact extraction efficiency. These include:
-
pH of the aqueous phase: This is particularly important for the extraction of ionizable compounds.[1]
-
Concentration of the this compound ionic liquid: The amount of IL used can affect the distribution ratio of the analyte.
-
Contact time/equilibration time: Sufficient time is needed for the analyte to partition into the ionic liquid phase.[1]
-
Temperature: Temperature can influence the viscosity of the ionic liquid and the solubility of the analyte.
-
Ionic strength of the aqueous phase: The presence of salts can affect the partitioning of the analyte.
Q4: Can this compound ionic liquids be recycled and reused?
A4: Yes, one of the advantages of ionic liquids is their potential for recycling and reuse, which makes the process more cost-effective and environmentally friendly. After extraction, the analyte can be stripped from the ionic liquid phase using a suitable solvent or by other methods, and the regenerated ionic liquid can be used for subsequent extractions.
Troubleshooting Guides
This section addresses common issues encountered during extraction experiments with this compound ionic liquids.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Extraction Yield/Recovery | - Suboptimal pH of the aqueous phase.- Insufficient amount of this compound IL.- Inadequate mixing or short extraction time.- Analyte degradation.- Inappropriate choice of anion. | - Adjust the pH of the aqueous solution to ensure the analyte is in a neutral form for better partitioning into the IL phase.[1]- Increase the volume or concentration of the this compound IL.- Increase the vortexing/shaking time to ensure equilibrium is reached.[1]- Investigate the stability of the analyte under the extraction conditions.- Consider using a different anion that may have a stronger interaction with the target analyte. |
| Poor Phase Separation/Emulsion Formation | - High viscosity of the ionic liquid.- Intense vortexing or shaking.- Presence of surfactants or particulate matter in the sample. | - Gently invert the mixture instead of vigorous shaking.- Centrifuge the mixture at a higher speed or for a longer duration.- Increase the temperature slightly to reduce the viscosity of the IL.- Add a small amount of a salt (salting-out effect) to the aqueous phase.- Filter the sample before extraction to remove any solids. |
| Contamination of the Extracted Analyte | - Co-extraction of interfering compounds from the sample matrix.- Impurities in the this compound ionic liquid. | - Perform a back-extraction step to wash the IL phase with a clean aqueous solution.- Adjust the pH of the washing solution to selectively remove impurities.- Ensure the purity of the this compound IL before use. |
| Difficulty in Recovering the Analyte from the IL Phase | - Strong interaction between the analyte and the ionic liquid.- Inappropriate stripping solution. | - Use a stripping solution with a pH that will ionize the analyte, making it more soluble in the aqueous phase.- Consider using a different stripping solvent with a higher affinity for the analyte.- Explore back-extraction with a volatile organic solvent followed by evaporation. |
Quantitative Data Presentation
The following tables summarize the extraction efficiency of pyridinium-based ionic liquids for different types of analytes.
Table 1: Extraction of Metal Ions using Pyridinium-based Ionic Liquids
| Analyte | Ionic Liquid | Extraction Efficiency (%) | Reference |
| Pb(II) | [C8Py][N88SA] | >98% | [1] |
| Co(II) | [C8Py][N88SA] | >98% | [1] |
| Zn(II) | [HPy][PF6] | ~99% | [2] |
Table 2: Recovery of Organic Compounds using Pyridinium-based Ionic Liquids
| Analyte | Ionic Liquid | Recovery (%) | Reference |
| Iodine compounds (I-, MIT, DIT) | [EPy]Br | 88-94% | [3] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of an Organic Analyte
-
Sample Preparation: Prepare an aqueous solution containing the target analyte. Adjust the pH of the solution to ensure the analyte is in its neutral form.
-
Extraction:
-
To a 10 mL centrifuge tube, add 5 mL of the prepared aqueous sample.
-
Add 1 mL of the this compound-based ionic liquid.
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing.
-
Allow the phases to separate. If an emulsion forms, centrifuge at 4000 rpm for 10 minutes.
-
-
Phase Separation: Carefully collect the upper aqueous phase and the lower ionic liquid phase (analyte-rich phase) using a pipette.
-
Back-Extraction (Stripping):
-
To the ionic liquid phase, add 1 mL of a suitable stripping solution (e.g., an acidic or basic solution to ionize the analyte).
-
Vortex for 2 minutes and centrifuge to separate the phases.
-
-
Analysis: Collect the aqueous stripping solution containing the purified analyte for further analysis (e.g., by HPLC or GC).
Protocol 2: Liquid-Solid Extraction of Bioactive Compounds from a Plant Matrix
-
Sample Preparation: Grind the dried plant material into a fine powder.
-
Extraction:
-
Weigh 1 g of the powdered plant material into a flask.
-
Prepare a 200 mM solution of a suitable this compound ionic liquid (e.g., this compound bromide) in an appropriate solvent.
-
Add 10 mL of the ionic liquid solution to the flask (liquid/solid ratio of 10 mL/g).[3]
-
Adjust the pH of the mixture to the optimal value (e.g., 6.5).[3]
-
Sonicate the mixture for 30 minutes at a controlled temperature.[3]
-
-
Separation:
-
Centrifuge the mixture to pellet the solid plant material.
-
Filter the supernatant containing the extracted bioactive compounds.
-
-
Analysis: The resulting extract can be directly analyzed or subjected to further purification steps.
Visualizations
Caption: General workflow for liquid-liquid extraction using this compound.
Caption: A logical troubleshooting workflow for common extraction problems.
References
- 1. Extraction of Pb (II) and Co (II) using <i>N,N</i>-dioctylsuccinamate based room temperature ionic liquids containing aliphatic and aromatic cations - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyridinium ionic liquid-based liquid-solid extraction of inorganic and organic iodine from Laminaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of 1-Octylpyridinium-Based Compounds in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-octylpyridinium-based compounds. The information is designed to help you understand and mitigate the cytotoxic effects of these compounds in your biological assays.
Frequently Asked Questions (FAQs)
Q1: Why are this compound-based compounds often toxic to cells in culture?
A1: this compound compounds belong to a class of molecules known as cationic surfactants. Their structure, featuring a positively charged pyridinium head group and a long, hydrophobic octyl tail, allows them to interact with and disrupt cell membranes. This disruption is a primary mechanism of their cytotoxicity, leading to loss of membrane integrity and cell death. The length of the alkyl chain is a critical factor, with longer chains like the octyl group generally exhibiting higher toxicity.[1][2]
Q2: How does the anion of the this compound salt affect its toxicity?
A2: While the cationic head group and the alkyl chain length are the primary determinants of the toxicity of pyridinium-based ionic liquids, the anion can play a secondary role.[1][3] The specific anion can influence the compound's overall lipophilicity and its interaction with cellular components, but its effect on cytotoxicity is generally less significant than that of the cation.[2]
Q3: Is there a difference in toxicity between this compound chloride and this compound bromide?
A3: For many biological systems, the difference in toxicity between the chloride and bromide salts of this compound is expected to be minimal. The primary driver of toxicity is the this compound cation itself. However, for certain sensitive assays or cell types, minor differences could be observed.
Q4: At what concentrations can I expect to see cytotoxic effects from this compound compounds?
A4: The cytotoxic concentration of this compound compounds can vary significantly depending on the cell line, assay duration, and the specific endpoint being measured. Based on data from related pyridinium compounds, significant cytotoxicity can be expected in the low micromolar range. For example, 1-butylpyridinium bromide has been shown to have IC50 values of 333.27 µM in HeLa cells and 341.74 µM in MCF-7 cells.[4][5] Given that toxicity generally increases with alkyl chain length, the IC50 for this compound compounds is likely to be lower.
Data Presentation: Cytotoxicity of Pyridinium-Based Compounds
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various pyridinium-based ionic liquids in different human cell lines. While specific data for this compound compounds are limited in the reviewed literature, the provided data for compounds with different alkyl chain lengths (butyl and dodecyl) can help in estimating the expected toxicity range.
Table 1: IC50 Values of 1-Butylpyridinium Bromide ([Bpy]Br) in Human Cell Lines
| Cell Line | Assay Duration | IC50 (µM) | Reference |
| HeLa (cervical cancer) | 6 hours | 333.27 | [4][5] |
| MCF-7 (breast cancer) | 6 hours | 341.74 | [4][5] |
| HEK293T (embryonic kidney) | 6 hours | 328.98 | [4][5] |
Table 2: IC50 Values of Pyridinium Bromide Derivatives with Varying Alkyl Chain Lengths in Human and Monkey Cell Lines after 48 hours
| Compound | Cell Line | IC50 (mM) |
| 1-Dodecylpyridinium Bromide ([C12Pyr]Br) | HeLa | 0.003 |
| MCF-7 | 0.002 | |
| BGM | 0.001 | |
| EA.hy926 | 0.0001 |
Data extracted from a study by Pérez et al. (2019), which indicates that longer alkyl chains on the pyridinium ring lead to significantly lower IC50 values, suggesting higher cytotoxicity.[6]
Troubleshooting Guides
Issue 1: High background cytotoxicity or complete cell death at low compound concentrations.
Possible Cause: The inherent membrane-disrupting nature of this compound compounds is causing non-specific cell lysis.
Troubleshooting Steps:
-
Optimize Compound Concentration: Perform a broad-range dose-response experiment to identify a narrow, sub-lethal concentration range for your specific cell line and assay duration.
-
Increase Serum Concentration: If your experimental conditions allow, increasing the percentage of fetal bovine serum (FBS) or other proteins in your culture medium can help to sequester the compound and reduce its effective free concentration, thereby lowering its non-specific toxicity.
-
Reduce Incubation Time: Shorter exposure times may allow you to observe the desired biological effect of your compound before significant membrane damage occurs.
-
Consider a Different Assay Endpoint: If you are using a membrane integrity assay (like LDH release), consider switching to a metabolic assay (like MTT or resazurin) or a marker of apoptosis (like caspase activity). This may help to distinguish between immediate membrane disruption and a more specific cellular response.
Issue 2: Inconsistent or non-reproducible results in cytotoxicity assays.
Possible Cause: The amphiphilic nature of this compound compounds can lead to variability in their dispersion in aqueous media and their interaction with assay components.
Troubleshooting Steps:
-
Ensure Complete Solubilization: Prepare fresh stock solutions of your compound and ensure complete dissolution before diluting to final concentrations. Vortexing or brief sonication may be helpful.
-
Use Pre-warmed Media: Adding the compound to pre-warmed culture media can improve its solubility and dispersion.
-
Plate Uniformity: Ensure even cell seeding density across the microplate, as variations in cell number can affect the outcome of cytotoxicity assays.
-
Control for Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., by reducing the MTT reagent directly). Always include a "compound only" control (no cells) to check for such interference.
Issue 3: Difficulty in distinguishing specific biological effects from general cytotoxicity.
Possible Cause: The potent membrane-disrupting effect of the compound may be masking more subtle, specific biological activities.
Troubleshooting Steps:
-
Use a Time-Course Experiment: Analyze the effects of the compound at multiple time points. Specific biological effects may be observable at earlier time points before widespread cytotoxicity occurs.
-
Employ Orthogonal Assays: Use multiple assays that measure different cellular parameters (e.g., metabolic activity, membrane integrity, and a specific signaling pathway) to get a more complete picture of the compound's effects.
-
Formulation Strategies: For more advanced applications, consider formulating the this compound compound in a delivery vehicle, such as liposomes, to potentially reduce its direct interaction with the cell membrane and facilitate its entry into the cell through other mechanisms.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Your this compound compound
Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your this compound compound in culture medium and add them to the appropriate wells. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric assay for quantifying cell death. It measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the supernatant.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well plates
-
Your this compound compound
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect a portion of the supernatant from each well without disturbing the cell monolayer.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture from the kit.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells.
Visualizations
References
- 1. Assessing the factors responsible for ionic liquid toxicity to aquatic organisms via quantitative structure–property relationship modeling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity estimation of ionic liquids based on their effective structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RUA [rua.ua.es]
Technical Support Center: Synthesis of Functionalized 1-Octylpyridinium Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized 1-octylpyridinium salts.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound salts?
A1: The primary reaction is a classic SN2 reaction known as the Menshutkin reaction. In this process, the nitrogen atom of the functionalized pyridine acts as a nucleophile, attacking the electrophilic carbon of the 1-octyl halide (e.g., 1-bromooctane), leading to the formation of a quaternary ammonium salt.[1]
Q2: How do functional groups on the pyridine ring affect the N-alkylation reaction?
A2: The electronic properties of the substituents on the pyridine ring can significantly influence the nucleophilicity of the nitrogen atom.
-
Electron-donating groups (e.g., -NH2, -OR, -CH3) increase the electron density on the nitrogen atom, making the pyridine more nucleophilic and generally accelerating the rate of the Menshutkin reaction.[2]
-
Electron-withdrawing groups (e.g., -CN, -NO2, -C(O)R) decrease the electron density on the nitrogen, making it less nucleophilic and slowing down the reaction rate.[3] In some cases, stronger reaction conditions (higher temperature, longer reaction time) may be required.
Q3: What are the most common solvents used for this synthesis?
A3: Polar aprotic solvents are generally preferred for the Menshutkin reaction as they can stabilize the charged transition state.[4] Commonly used solvents include acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5] Toluene is also used, particularly for achieving higher reaction temperatures.[6] In some cases, the reaction can be performed neat (without solvent).
Q4: How can I purify the final this compound salt?
A4: Purification strategies depend on the physical properties of the salt. Common methods include:
-
Precipitation/Crystallization: The crude product can be dissolved in a minimal amount of a good solvent (e.g., acetonitrile, ethanol) and then precipitated by adding an anti-solvent (e.g., diethyl ether, ethyl acetate).[7]
-
Washing: If the product is a solid and the impurities are liquids, washing the solid with a non-polar solvent like diethyl ether or pentane can remove unreacted 1-octyl halide and other non-polar impurities.
-
Column Chromatography: While less common for ionic liquids due to their low mobility on standard silica gel, it can be employed in some cases with an appropriate polar eluent system.
Q5: What are the key characterization techniques for this compound salts?
A5: The primary methods for structural confirmation are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure. Key signals to look for in 1H NMR include the downfield shift of the pyridine ring protons upon quaternization and the appearance of signals corresponding to the octyl chain.[6][8][9][10][11]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can be used to identify the presence of specific functional groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the cation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Insufficient reaction time or temperature. | - Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or 1H NMR. For less reactive pyridines (e.g., with electron-withdrawing groups), refluxing for 24-48 hours may be necessary. |
| 2. Poor quality of reagents. | - Ensure the pyridine and 1-octyl halide are pure. The presence of water can interfere with the reaction. Use freshly distilled or purchased high-purity reagents. | |
| 3. Inappropriate solvent. | - Switch to a more polar aprotic solvent like DMF or DMSO to better solvate the transition state.[4][5] | |
| 4. Steric hindrance. | - If the functional group is large and located near the nitrogen atom (e.g., at the 2-position), it can sterically hinder the approach of the 1-octyl halide.[12] Consider using a less sterically demanding alkylating agent if the octyl chain is not essential, or be prepared for a slower reaction requiring more forcing conditions. | |
| Formation of Side Products | 1. Presence of other nucleophilic sites. | - If the functionalized pyridine has other nucleophilic groups (e.g., a free amino or hydroxyl group), these can also be alkylated. Protect these functional groups before the N-alkylation step. For example, an amino group can be protected as an amide or carbamate. |
| 2. Over-alkylation. | - This is less common with mono-haloalkanes but can occur if the starting material contains dihaloalkane impurities. Ensure the purity of the 1-octyl halide. | |
| 3. Decomposition at high temperatures. | - Prolonged heating at very high temperatures can lead to decomposition of the product or starting materials.[13] Optimize the temperature by gradually increasing it and monitoring for product formation versus decomposition. | |
| Difficulty in Product Isolation and Purification | 1. Product is an oil or viscous liquid. | - If the product does not crystallize, try triturating the crude oil with a non-polar solvent (e.g., diethyl ether, hexane) to induce solidification or to wash away impurities. If it remains an oil, purification by washing with non-polar solvents followed by removal of residual solvent under high vacuum is a common approach. |
| 2. Product is hygroscopic. | - Handle the product under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents for purification to prevent water absorption. | |
| 3. Contamination with unreacted starting materials. | - Unreacted pyridine can often be removed by washing with a non-polar solvent in which the pyridinium salt is insoluble. Excess 1-octyl halide can also be removed by washing with a non-polar solvent. | |
| Inconclusive Characterization Data | 1. Broad peaks in NMR spectra. | - This could be due to the presence of paramagnetic impurities or the hygroscopic nature of the salt. Ensure the sample is dry and free of metal contaminants. Running the NMR at a higher temperature can sometimes sharpen the peaks. |
| 2. Incorrect integration in 1H NMR. | - This may indicate the presence of residual solvent or impurities. Ensure the product is thoroughly dried under vacuum. Compare the integration of the pyridine ring protons with the protons of the octyl chain. |
Quantitative Data Summary
The yield of the N-alkylation reaction can vary significantly depending on the substrate and reaction conditions. Below is a summary of representative yields from the literature.
| Functionalized Pyridine | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine | 1-Bromobutane | Toluene | 80 | 5 | 85 | [6] |
| 4-(Dimethylamino)pyridine | 1-Bromobutane | Toluene | 80 | 5 | 92 | [6] |
| Pyridine | 1-Bromooctane | Neat | 70 | 72 | Not specified, but successful synthesis | [7] |
| 3,5-Dimethylpyridine | Methyl Iodide | Neat | Reflux | 24 | 95 | [12] |
| 2-Ethyl-3,5-dimethylpyridine | Methyl Iodide | Neat | Reflux | 24 | 92 | [12] |
| 2-Propyl-3,5-dimethylpyridine | Methyl Iodide | Neat | Reflux | 24 | 88 | [12] |
Note: The data indicates that steric hindrance from substituents on the pyridine ring can lead to a decrease in yield.
Experimental Protocols
General Protocol for the Synthesis of this compound Bromide
This protocol is a general guideline and may require optimization for specific functionalized pyridines.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the functionalized pyridine (1.0 eq.) in a suitable solvent (e.g., acetonitrile or toluene, approx. 5-10 mL per gram of pyridine).
-
Addition of Alkylating Agent: Add 1-bromooctane (1.0 - 1.2 eq.) to the solution.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent) and stir for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a polar eluent like dichloromethane/methanol) or by taking small aliquots for 1H NMR analysis.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash it with a non-polar solvent (e.g., diethyl ether) to remove unreacted 1-bromooctane.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. Add an anti-solvent (e.g., diethyl ether) to the concentrated solution to precipitate the product.
-
-
Purification and Drying:
-
The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
-
Dry the purified salt under high vacuum to remove any residual solvents.
-
Visualizations
Experimental Workflow for Synthesis
Caption: General experimental workflow for the synthesis of this compound salts.
Troubleshooting Logic for Low Yield
Caption: Logical workflow for troubleshooting low yields in synthesis.
References
- 1. Menshutkin reaction - Wikipedia [en.wikipedia.org]
- 2. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arxiv.org [arxiv.org]
- 5. Optimization of reaction conditions for REM resin-bound quaternization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
improving the performance of 1-octylpyridinium electrolytes in batteries
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to improve the performance of 1-octylpyridinium-based electrolytes in battery systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound ionic liquids (ILs) as battery electrolytes?
A1: this compound ILs are part of the broader pyridinium-based IL family, known for several advantageous properties compared to conventional organic solvent-based electrolytes. These include:
-
Low Volatility and Flammability: Their negligible vapor pressure significantly enhances battery safety by reducing the risk of fire and explosion.[1][2]
-
High Thermal Stability: They can operate over a wider range of temperatures compared to traditional electrolytes.[2][3]
-
Wide Electrochemical Window: Pyridinium-based ILs generally exhibit good electrochemical stability, making them suitable for high-voltage battery chemistries.[2]
-
Tunable Properties: The physicochemical properties can be tuned by changing the anion, allowing for the design of electrolytes for specific applications.[1][4]
Q2: What are the known challenges associated with this compound electrolytes?
A2: Despite their advantages, researchers may face several challenges:
-
High Viscosity: The long octyl chain can lead to higher viscosity, which in turn results in lower ionic conductivity and poor rate capability.[1][2]
-
Purity and Impurities: Like many ionic liquids, impurities (especially water and halides) can negatively impact their electrochemical performance and stability.[2][5]
-
Electrode Compatibility: The formation of a stable and effective solid electrolyte interphase (SEI) on the anode and cathode electrolyte interphase (CEI) on the cathode can be challenging, potentially leading to capacity fade.[6][7][8]
-
Cost: The synthesis and purification of high-purity ionic liquids can be more expensive than conventional electrolyte components.[5]
Q3: How does the choice of anion affect the performance of a this compound electrolyte?
A3: The anion plays a crucial role in determining the electrolyte's key properties. For example:
-
Viscosity and Conductivity: Large, asymmetric anions like bis(trifluoromethylsulfonyl)imide ([Tf2N]⁻) tend to lower the viscosity and increase ionic conductivity compared to smaller, more coordinating anions like tetrafluoroborate ([BF4]⁻) or hexafluorophosphate ([PF6]⁻).[4]
-
Electrochemical and Thermal Stability: Fluorinated anions like [Tf2N]⁻ and bis(fluorosulfonyl)imide ([FSI]⁻) generally offer superior thermal and electrochemical stability.[1][5]
-
Water Miscibility: The hydrophobicity of the anion influences the electrolyte's interaction with water. For instance, [PF6]⁻ and [Tf2N]⁻-based ILs are typically hydrophobic, which helps in minimizing water contamination.[4]
Troubleshooting Guide
Issue 1: Low Ionic Conductivity
Question: My measured ionic conductivity is lower than expected. What are the potential causes and how can I improve it?
Answer:
Low ionic conductivity is a common issue, primarily linked to high viscosity and restricted ion mobility.
Potential Causes:
-
High Viscosity: The inherent structure of the this compound cation contributes to high viscosity.[1][2]
-
Water Contamination: The presence of water can increase viscosity and alter ion coordination.
-
Impurity Ions: Halide or other ions from synthesis can interfere with the desired ion transport.
-
Sub-optimal Salt Concentration: In formulations with an added lithium salt (e.g., LiTf2N), the concentration may not be optimized, leading to ion pairing and increased viscosity.
Solutions:
-
Increase Operating Temperature: Gently heating the cell can significantly decrease viscosity and improve conductivity.
-
Use Low-Viscosity Co-solvents: Adding a small amount of an appropriate organic solvent (e.g., dimethyl carbonate (DMC), ethylene carbonate (EC)) can lower viscosity. However, this may compromise the safety benefits of the IL.
-
Optimize Lithium Salt Concentration: Systematically vary the concentration of the conducting salt to find the optimal balance between charge carrier density and viscosity/ion pairing.
-
Ensure High Purity: Use highly pure, battery-grade materials and ensure the electrolyte is rigorously dried before cell assembly to minimize water content.
Issue 2: Rapid Capacity Fade During Cycling
Question: My battery cell shows significant capacity loss after only a few cycles. What could be the problem?
Answer:
Rapid capacity fade often points to instability at the electrode-electrolyte interface.
Potential Causes:
-
Unstable SEI/CEI Formation: The electrolyte may be continuously decomposing on the electrode surfaces, consuming active lithium and creating a resistive, unstable passivation layer.[6][7]
-
Electrolyte Decomposition: The electrolyte may be unstable at the operating potentials of the anode or cathode.[3]
-
Electrode Material Degradation: The electrolyte or its decomposition products might be reacting with the active electrode materials.
-
Dissolved Oxygen: In some systems, particularly flow batteries, dissolved oxygen can react with radical species in the electrolyte, leading to irreversible degradation.[9]
Solutions:
-
Incorporate Film-Forming Additives: Additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can help form a more stable and passivating SEI on the anode.[10]
-
Verify Electrochemical Stability: Use cyclic voltammetry to confirm that the electrolyte is stable within the required potential window for your electrode materials.
-
Electrode Surface Coatings: Applying a thin, protective coating (e.g., Al₂O₃, LiNbO₃) to the cathode particles can mitigate direct contact with the electrolyte and reduce side reactions.
-
Control Atmosphere: Assemble cells in an inert atmosphere (e.g., an argon-filled glovebox) to minimize exposure to moisture and oxygen.
Quantitative Data Summary
The performance of this compound electrolytes is highly dependent on the paired anion. Below is a summary of key physicochemical properties for different this compound-based ionic liquids.
| Cation | Anion | Melting Point (°C) | Decomposition Temp. (°C) | Viscosity (mPa·s at 25°C) |
| [OPYR]⁺ | [Tf₂N]⁻ | < -50 | 436 | 134 |
| [OPYR]⁺ | [BF₄]⁻ | 12 | 390 | 338 |
| [OPYR]⁺ | [PF₆]⁻ | 44 | 398 | - |
Data synthesized from Papaiconomou, N., et al. (2007). Journal of Chemical and Engineering Data.[11] Note: [OPYR]⁺ refers to this compound.
Experimental Protocols
Protocol 1: Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the this compound electrolyte using Electrochemical Impedance Spectroscopy (EIS).
Methodology:
-
Cell Assembly:
-
Construct a symmetric cell with two blocking electrodes (e.g., stainless steel or platinum) of a known area (A).
-
Use a separator of known thickness (L) soaked in the electrolyte. A common setup is a Swagelok-type cell or a coin cell.[12][13]
-
Ensure the cell is assembled in an inert-gas environment (e.g., glovebox) to prevent contamination.
-
-
EIS Measurement:
-
Connect the cell to a potentiostat equipped with a frequency response analyzer.
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).
-
Record the impedance data and generate a Nyquist plot (Z' vs. -Z'').
-
-
Data Analysis:
-
The Nyquist plot for a blocking electrode setup typically shows a semicircle at high frequencies followed by a vertical line at low frequencies.[12]
-
The bulk resistance (R_b) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z').
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A) where L is the separator thickness and A is the electrode area.
-
Protocol 2: Electrochemical Stability Window (ESW) Determination
Objective: To determine the range of potentials where the electrolyte remains stable without significant oxidation or reduction.
Methodology:
-
Cell Assembly:
-
Assemble a three-electrode cell inside a glovebox.[13]
-
Working Electrode (WE): A polished, inert electrode (e.g., glassy carbon or platinum).
-
Counter Electrode (CE): A lithium metal foil or another high-surface-area inert material.
-
Reference Electrode (RE): A lithium metal foil is commonly used.
-
Fill the cell with the this compound electrolyte.
-
-
Voltammetry Scan:
-
Connect the cell to a potentiostat.
-
Perform Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).
-
Anodic (Oxidative) Scan: Scan the potential of the WE from the open-circuit potential (OCP) to a high positive value (e.g., 5-6 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1 mV/s).
-
Cathodic (Reductive) Scan: In a separate experiment or cycle, scan the potential from OCP to a low negative value (e.g., -0.5 V vs. Li/Li⁺).
-
-
Data Analysis:
-
Plot the measured current versus the applied potential.
-
Define a cutoff current density threshold (e.g., 0.01-0.1 mA/cm²).
-
The potential at which the current density exceeds this threshold on the anodic scan is the anodic stability limit.
-
The potential at which the current exceeds the threshold on the cathodic scan is the cathodic stability limit.
-
The ESW is the difference between these two potential limits.
-
Visualizations
Caption: A troubleshooting workflow for common issues in batteries using this compound electrolytes.
Caption: A standard experimental workflow for evaluating new this compound electrolyte formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Challenges for Safe Electrolytes Applied in Lithium-Ion Cells—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. innovationnewsnetwork.com [innovationnewsnetwork.com]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. ceder.berkeley.edu [ceder.berkeley.edu]
- 8. Compatibility issues between electrodes and electrolytes in solid-state batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. impact.ornl.gov [impact.ornl.gov]
- 11. research.aalto.fi [research.aalto.fi]
- 12. researchgate.net [researchgate.net]
- 13. Methods and Protocols for Reliable Electrochemical Testing in Post-Li Batteries (Na, K, Mg, and Ca) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Octylpyridinium and Imidazolium-Based Ionic Liquids for Researchers and Drug Development Professionals
An objective analysis of the performance, physicochemical properties, and toxicity of 1-octylpyridinium and imidazolium-based ionic liquids, supported by experimental data.
Ionic liquids (ILs) have emerged as a versatile class of compounds with tunable properties, making them attractive for a wide range of applications, including as solvents in catalysis, in drug delivery systems, and as active pharmaceutical ingredients.[1][2] Among the vast array of available ILs, those based on this compound and imidazolium cations are frequently employed. This guide provides a comprehensive comparison of these two classes of ionic liquids to aid researchers, scientists, and drug development professionals in selecting the optimal IL for their specific needs. The comparison focuses on key physicochemical properties, toxicity profiles, and performance in relevant applications, supported by experimental data from peer-reviewed literature.
Physicochemical Properties: A Head-to-Head Comparison
The choice of ionic liquid is often dictated by its fundamental physicochemical properties. The following tables summarize the key differences between this compound and imidazolium-based ILs with various anions.
Table 1: Comparison of Physicochemical Properties of this compound and Imidazolium-Based Ionic Liquids
| Property | This compound-Based ILs | Imidazolium-Based ILs | Key Observations |
| Water Miscibility | Generally immiscible with water.[3] | Varies with anion; can be hydrophilic or hydrophobic.[4] | Pyridinium ILs offer advantages in applications requiring water-immiscible phases. |
| Viscosity | Similar to or higher than imidazolium counterparts.[3][5] | Generally lower viscosity compared to pyridinium ILs with the same anion.[5] | Lower viscosity of imidazolium ILs can be beneficial for mass transfer. |
| Density | Can be less dense than imidazolium ILs with longer alkyl chains.[6] | Density decreases with increasing alkyl chain length.[4][5] | The cation and anion combination significantly influences density. |
| Thermal Stability (Tonset) | High thermal stability, with decomposition often occurring above 300°C. | Also exhibit high thermal stability, with decomposition temperatures dependent on the anion.[1] | Both classes are suitable for high-temperature applications. |
| Polarity | Generally exhibit higher polarity than imidazolium-based ILs.[6] | Polarity is tunable based on the cation and anion. | Higher polarity of pyridinium ILs can influence solvent-solute interactions. |
Toxicity Profile: A Critical Consideration for Biological Applications
The "green" nature of ionic liquids is often debated, with toxicity being a primary concern, especially in drug development and biomedical applications. The toxicity of ILs is largely driven by the cation and the length of its alkyl chain.[7][8]
Table 2: Comparison of Toxicity of this compound and Imidazolium-Based Ionic Liquids
| Toxicity Aspect | This compound-Based ILs | Imidazolium-Based ILs | Key Observations |
| General Toxicity | Often exhibit higher toxicity than imidazolium-based ILs.[9] | Toxicity increases with the length of the alkyl chain on the cation.[7][8] | The lipophilicity of the cation is a major determinant of toxicity. |
| Antimicrobial Activity | Significant antimicrobial activity, particularly with longer alkyl chains.[7][8] | Potent antimicrobial agents, with activity increasing with alkyl chain length.[7][8][10][11] | Both classes show promise as antimicrobial agents, but this also contributes to their cytotoxicity. |
| Cytotoxicity (e.g., EC50) | Generally lower EC50 values (higher toxicity) compared to imidazolium ILs with the same alkyl chain length.[9] | EC50 values decrease (toxicity increases) with increasing alkyl chain length. | Pyridinium-based ILs tend to be more cytotoxic. |
Performance in Applications
The distinct properties of this compound and imidazolium-based ILs translate to differential performance in various applications.
Table 3: Performance Comparison in Selected Applications
| Application | This compound-Based ILs | Imidazolium-Based ILs | Key Observations |
| Liquid-Liquid Extraction | Show excellent performance, with high distribution ratios for aromatic compounds.[12] | Also effective, but pyridinium-based ILs can offer superior distribution ratios.[12] | The higher aromaticity of the pyridinium ring can enhance interactions with aromatic solutes.[12] |
| Drug Delivery | Investigated as permeation enhancers and for the formation of active pharmaceutical ingredient-ionic liquids (API-ILs).[13] | Widely studied for solubilizing poorly water-soluble drugs and forming API-ILs.[1][13] | The choice depends on the specific drug and desired formulation properties. |
| Catalysis | Used as catalysts and solvents in various organic reactions. | Extensively used as versatile solvents and catalysts in synthesis.[2] | The tunability of both IL classes allows for optimization of catalytic processes. |
Experimental Protocols
To ensure the reproducibility of the cited data, this section provides detailed methodologies for key experiments used in the comparison of ionic liquids.
Synthesis of Ionic Liquid Precursors
Synthesis of this compound Bromide: This is typically achieved through a direct quaternization reaction. Pyridine is reacted with 1-bromooctane. The nitrogen atom of the pyridine acts as a nucleophile, attacking the primary carbon of the 1-bromooctane in an SN2 reaction to form the this compound cation with the bromide counter-ion.[6] The resulting salt can be purified by washing with a suitable solvent like ethyl acetate to remove unreacted starting materials and then dried under vacuum.[14]
Synthesis of 1-Octyl-3-methylimidazolium Bromide: This synthesis involves the reaction of 1-methylimidazole with 1-bromooctane.[15] The reaction is often carried out under solvent-free conditions or in a solvent like acetonitrile and can be assisted by ultrasound or heating.[14][15] The product is a viscous liquid or a solid at room temperature and is purified by washing with a non-polar solvent to remove any unreacted starting materials, followed by drying under vacuum.[14][15]
Physicochemical Property Measurement
Viscosity Measurement: The viscosity of ionic liquids can be determined using various viscometers, such as a vibrating wire viscometer or a rotational viscometer, following standards like ASTM D2196.[16][17] The temperature is controlled using a water bath, and measurements are taken over a range of temperatures.
Ionic Conductivity Measurement: Ionic conductivity is measured using a conductivity meter with a calibrated conductivity cell.[7][18] The measurement is based on the resistance of the ionic liquid between two electrodes. An alternating voltage is used to prevent electrolysis.[19] The cell constant is determined using standard solutions of known conductivity.[7]
Thermal Stability Analysis (Thermogravimetric Analysis - TGA): TGA is used to determine the thermal stability of the ionic liquids.[20][21] A small sample (4-8 mg) is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[4][20] The weight loss of the sample is recorded as a function of temperature. The onset decomposition temperature (Tonset) is a key parameter obtained from the TGA curve.[21]
Toxicity Assays
Cytotoxicity Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.[11][22]
-
Cells are seeded in 96-well plates and incubated.
-
The cells are then exposed to various concentrations of the ionic liquid for a specific period (e.g., 24 hours).[23]
-
An MTT solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[22]
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[23]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[22][23] The absorbance is proportional to the number of viable cells.
Microtox® Assay: This assay uses the bioluminescent bacterium Aliivibrio fischeri to assess the acute toxicity of a substance.[5][24][25]
-
The luminescent bacteria are exposed to different concentrations of the ionic liquid.
-
The light output of the bacteria is measured after specific time intervals (e.g., 5 and 15 minutes) using a photometer.[24]
-
A reduction in light output indicates a toxic effect, as the respiratory process of the bacteria is disrupted.[24]
-
The results are often expressed as the effective concentration that causes a 50% reduction in light emission (EC50).[5]
Visualizing Workflows and Mechanisms
To better illustrate the processes involved in comparing these ionic liquids and their mechanism of toxicity, the following diagrams are provided.
Conclusion
Both this compound and imidazolium-based ionic liquids offer a wide range of tunable properties, making them valuable tools in research and drug development. The choice between them depends heavily on the specific application requirements.
-
This compound-based ILs are often characterized by higher polarity and water immiscibility, which can be advantageous in applications like liquid-liquid extraction. However, they also tend to exhibit higher toxicity, a critical factor for any biological application.
-
Imidazolium-based ILs generally have lower viscosity and their toxicity, while still significant and dependent on the alkyl chain length, can be lower than their pyridinium counterparts. Their versatility and the vast amount of research available make them a popular choice for a broad array of applications.
For drug development professionals, the toxicity profile is a paramount consideration. While both classes of ILs show promise, particularly in formulating poorly soluble drugs, careful evaluation of their cytotoxic effects is essential. Future research should focus on designing novel ionic liquids with reduced toxicity while retaining their desirable physicochemical properties.
References
- 1. ajer.org [ajer.org]
- 2. roco.global [roco.global]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound bromide | 2534-66-9 | Benchchem [benchchem.com]
- 7. Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of ionic liquids on living cells: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. odu.primo.exlibrisgroup.com [odu.primo.exlibrisgroup.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. rroij.com [rroij.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. quora.com [quora.com]
- 20. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Microtox bioassay - Wikipedia [en.wikipedia.org]
- 25. modernwater.com [modernwater.com]
comparative study of different counterions for 1-octylpyridinium salts
A Comparative Guide to Counterions for 1-Octylpyridinium Salts
For researchers, scientists, and drug development professionals, the choice of a counterion for an active pharmaceutical ingredient (API) is a critical decision that significantly influences the physicochemical properties and biological activity of the final salt form. This guide provides a comparative study of various counterions for this compound salts, a class of compounds with applications as ionic liquids and bioactive agents. The following sections present a summary of experimental data, detailed methodologies for key experiments, and a visualization of the structure-property relationships.
Data Presentation
The selection of a suitable counterion can modulate properties such as melting point, solubility, and antimicrobial activity. The following tables summarize the quantitative data extracted from various studies on this compound salts with different counterions.
Table 1: Physicochemical Properties of this compound Salts
| Counterion | Melting Point (°C) | Decomposition Temp. (°C) | Density (g/cm³) at 25°C | Viscosity (cP) at 25°C | Water Solubility |
| Dicyanamide ([N(CN)₂]⁻) | < -70 | 275 | 1.003 | 54 | Nearly immiscible[1] |
| Bis(trifluoromethylsulfonyl)imide ([Tf₂N]⁻) | -14 | 432 | 1.352 | 102 | Nearly immiscible[1] |
| Bis(pentafluoroethylsulfonyl)imide ([BETI]⁻) | -22 | 412 | 1.545 | 203 | Nearly immiscible[1] |
| Trifluoromethyl sulfonate ([TfO]⁻) | 28 | 425 | 1.251 | 148 | Nearly immiscible[1] |
| Nonafluorobutyl sulfonate ([NfO]⁻) | 48 | 417 | 1.458 | 267 | Nearly immiscible[1] |
| Tetrafluoroborate ([BF₄]⁻) | 18 | 392 | 1.155 | 221 | Nearly immiscible[1] |
| Hexafluoroarsenate ([AsF₆]⁻) | 59 | 365 | 1.523 | - | Nearly immiscible[1] |
| Bromide (Br⁻) | - | - | - | - | - |
| Chloride (Cl⁻) | - | - | - | - | - |
| Iodide (I⁻) | - | - | - | - | - |
| Perchlorate (ClO₄⁻) | - | - | - | - | - |
| Nitrate (NO₃⁻) | - | - | - | - | - |
| Hexafluorophosphate (PF₆⁻) | - | - | - | - | - |
Note: A dash (-) indicates that data was not available in the searched sources.
Table 2: Biological Activity of this compound Salts
| Counterion | Hemolytic Activity (C₁₀₀ in mM) | Membrane Destabilization (BLM, C_C in mM) |
| Bromide (Br⁻) | Most efficient | Most efficient |
| Chloride (Cl⁻) | Similar to ClO₄⁻ | Similar to ClO₄⁻ |
| Perchlorate (ClO₄⁻) | Similar to Cl⁻ | Similar to Cl⁻ |
| Tetrafluoroborate ([BF₄]⁻) | Significant | Relatively high concentration required |
| Nitrate (NO₃⁻) | Lowest efficiency | Lowest efficiency |
| Iodide (I⁻) | Intermediate | Intermediate |
Note: C₁₀₀ is the concentration causing 100% erythrocyte hemolysis. C_C is the concentration causing breakage of black lipid membranes (BLM). The data is presented qualitatively as "most efficient," "lowest efficiency," etc., based on the findings of Sarapuk et al. (1999)[2][3].
The antimicrobial activity of pyridinium salts is a key area of interest.[4] While specific minimum inhibitory concentration (MIC) values for this compound salts with a wide range of counterions were not found in a single comparative study, the literature indicates that the antimicrobial efficacy is dependent on the entire structure of the ionic liquid, including the counterion.[5][6] For instance, imidazolium-based ionic liquids with an octyl chain showed high antibacterial activity, with some being more effective than the positive control, levofloxacin.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of experimental protocols used in the characterization of this compound salts.
Synthesis of this compound Halides
A common method for the synthesis of 1-alkylpyridinium halides is the Menshutkin reaction.[7] This involves the nucleophilic substitution reaction of a pyridine with an alkyl halide.
General Procedure:
-
Pyridine is mixed with a stoichiometric excess of 1-bromooctane.
-
The reaction mixture is stirred, often under reflux, for a specified period.
-
The resulting product, this compound bromide, can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/acetone).
Anion Metathesis
To obtain this compound salts with different counterions, an anion metathesis reaction is typically performed on the corresponding halide salt.[8]
General Procedure for [PF₆]⁻ Salt:
-
This compound bromide is dissolved in a suitable solvent like methanol.
-
An equimolar amount of a salt containing the desired anion, such as ammonium hexafluorophosphate (NH₄PF₆) dissolved in water, is added to the solution.
-
The reaction mixture is stirred at room temperature, leading to the precipitation of the this compound hexafluorophosphate salt.
-
The precipitate is then filtered, washed with the solvent, and dried.[8]
Determination of Physicochemical Properties
-
Melting Point and Decomposition Temperature: These are typically determined using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).[1][9]
-
Density and Viscosity: These properties are measured using a densitometer and a viscometer, respectively, at a controlled temperature.[1][9]
-
Water Solubility: The mutual solubility with water can be determined by mixing the ionic liquid with water, allowing the phases to separate, and then analyzing the composition of each phase, for example, by Karl Fischer titration for water content in the ionic liquid phase.[1][10]
Biological Assays
-
Hemolytic Activity: The ability of the salts to damage red blood cell membranes is assessed by incubating erythrocytes with varying concentrations of the this compound salts. The release of hemoglobin, measured spectrophotometrically, indicates the extent of hemolysis.[2][3]
-
Planar Lipid Membrane (BLM) Stability: The interaction with model lipid membranes is studied by forming a BLM and then adding the pyridinium salt to the aqueous phase. The concentration at which the membrane breaks (C_C) is recorded.[2][3]
-
Antimicrobial Activity (Microdilution Method): The minimum inhibitory concentration (MIC) is determined by preparing serial dilutions of the compounds in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[4]
Mandatory Visualization
The following diagram illustrates the influence of different counterions on the key properties of this compound salts.
Influence of Counterion on Salt Properties
References
- 1. DAM [digital.library.unt.edu]
- 2. Influence of counterions on the interaction of pyridinium salts with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esmed.org [esmed.org]
- 6. A comparative evaluation of antibacterial activities of imidazolium-, pyridinium-, and phosphonium-based ionic liquids containing octyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antibacterial Effects of New N-Alkylpyridinium Salts on Planktonic and Biofilm Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pysico-chemical properties of hydrophobic ionic liquids containingthis compound, 1-octyl-2-methylpyridinium or1-octyl-4-methylpyridinium cations (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Surfactant Properties of Alkylpyridinium Chlorides
For Researchers, Scientists, and Drug Development Professionals
Alkylpyridinium chlorides are a class of cationic surfactants recognized for their broad-spectrum antimicrobial activity and their role as effective emulsifiers and cleaning agents. Their performance is intrinsically linked to their molecular structure, specifically the length of the alkyl chain. This guide provides a comparative analysis of key surfactant properties for a homologous series of alkylpyridinium chlorides, supported by experimental data, to aid in the selection of the appropriate surfactant for specific research and development applications.
Performance Comparison of Alkylpyridinium Chlorides
The efficacy of a surfactant is determined by several key parameters, including its Critical Micelle Concentration (CMC), the surface tension at that concentration (γCMC), and the micelle aggregation number (Nagg). The CMC is the concentration at which surfactant molecules begin to self-assemble into micelles, a critical point for activities like solubilization and detergency. A lower CMC indicates a more efficient surfactant. The surface tension at the CMC reflects the surfactant's effectiveness in reducing surface energy, while the aggregation number describes the average number of monomers in a micelle.
The data presented below illustrates a clear trend: as the length of the hydrophobic alkyl chain increases, the hydrophobicity of the molecule increases. This leads to a lower concentration of surfactant required to form micelles (a lower CMC) and a higher tendency to adsorb at the air-water interface, resulting in greater surface activity.
| Surfactant | Alkyl Chain | CMC (mM at 25°C) | Surface Tension at CMC (mN/m) | Aggregation Number (N |
| Decylpyridinium Chloride | C10 | ~65 | ~39 | Data not readily available |
| Dodecylpyridinium Chloride | C12 | 14.5 - 16.0[1] | < 40[1] | ~16[2] |
| Tetradecylpyridinium Chloride | C14 | ~3.5[3] | Data not readily available | Data not readily available |
| Cetylpyridinium Chloride | C16 | 0.9 - 1.1[4] | ~38-43[5] | Data not readily available |
Note: Experimental values can vary based on the specific method, temperature, and purity of the surfactant.
Relationship Between Structure and Surfactant Properties
The interplay between the molecular structure of alkylpyridinium chlorides and their surfactant properties follows fundamental physicochemical principles. An increase in the length of the nonpolar alkyl chain enhances the molecule's overall hydrophobicity. This increased "dislike" for the aqueous environment drives the molecules to interfaces—either the air-water surface or the interior of a micelle—more readily. Consequently, less surfactant is needed in the bulk solution to reach the saturation point for micelle formation, leading to a lower Critical Micelle Concentration (CMC). This enhanced surface-seeking behavior also results in more efficient packing at the surface, which allows for a greater reduction in surface tension.
Experimental Protocols
The determination of the surfactant properties listed above requires precise experimental techniques. The following are detailed methodologies for the key experiments.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The CMC and surface tension are typically determined concurrently using tensiometry.[6]
Method: Surface Tensiometry (Wilhelmy Plate Method)
-
Objective: To measure the surface tension of a series of surfactant solutions of varying concentrations to identify the CMC.
-
Apparatus: A tensiometer equipped with a Wilhelmy plate (a thin platinum plate), a sensitive microbalance, and an automated dosing system.
-
Procedure:
-
Preparation: A stock solution of the alkylpyridinium chloride in deionized water is prepared. A series of dilutions are made from this stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Calibration: The tensiometer is calibrated using a liquid with a known surface tension, typically pure deionized water (approx. 72 mN/m at 25°C).
-
Measurement:
-
A known volume of deionized water is placed in the sample vessel.
-
The Wilhelmy plate is meticulously cleaned (typically by flaming to red heat) and suspended from the balance.
-
The sample vessel is raised until the liquid surface just touches the bottom of the plate.
-
The automated dosing system incrementally adds the concentrated surfactant solution to the water, and the surface tension is recorded at each concentration after allowing for equilibration.
-
-
Data Analysis: The surface tension (γ) is plotted against the logarithm of the surfactant concentration (log C). The resulting graph will show a region where surface tension decreases linearly, followed by a plateau. The CMC is determined from the intersection of the two extrapolated lines from these regions.[7] The surface tension value in the plateau region is taken as the γ
CMC.
-
Determination of Micelle Aggregation Number
Method: Steady-State Fluorescence Quenching
-
Objective: To determine the average number of surfactant molecules that form a single micelle.[8]
-
Principle: This technique uses a fluorescent probe molecule (e.g., pyrene) that is solubilized within the hydrophobic core of the micelles and a quencher molecule that also partitions into the micelles. The quenching of the probe's fluorescence occurs when a quencher is in the same micelle. The statistics of quencher distribution among the micelles are used to calculate the aggregation number.
-
Apparatus: A fluorescence spectrophotometer.
-
Reagents:
-
Alkylpyridinium chloride solution at a concentration significantly above its CMC.
-
A fluorescent probe (e.g., pyrene).
-
A quencher (e.g., cetylpyridinium chloride itself can act as a quencher for certain probes, or another hydrophobic quencher can be used).[8]
-
-
Procedure:
-
Sample Preparation: A series of solutions is prepared, each containing a fixed concentration of the surfactant (well above the CMC) and a fixed, low concentration of the fluorescent probe. A varying concentration of the quencher is added to each solution.
-
Fluorescence Measurement: The fluorescence intensity of the probe is measured for each sample. The intensity will decrease as the quencher concentration increases.
-
Data Analysis: The relationship between the fluorescence intensity and the quencher concentration is analyzed using the following equation, which is based on Poisson distribution statistics for the quencher molecules in the micelles: ln(I₀ / I) = [Quencher] / [Micelle] Where:
-
I₀ is the fluorescence intensity in the absence of the quencher.
-
I is the fluorescence intensity at a given quencher concentration.
-
[Quencher] is the concentration of the quencher.
-
[Micelle] is the concentration of micelles.
-
-
The concentration of micelles [Micelle] can be determined from the slope of a plot of ln(I₀ / I) versus [Quencher].
-
The aggregation number (N
agg) is then calculated using the formula: N_agg = ([Surfactant] - CMC) / [Micelle] Where [Surfactant] is the total surfactant concentration.[9]
-
References
- 1. Buy DODECYLPYRIDINIUM CHLORIDE | 104-74-5 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cetylpyridinium chloride - Wikipedia [en.wikipedia.org]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Efficacy of 1-Octylpyridinium vs. Other Cationic Surfactants in Drug Delivery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug delivery, cationic surfactants are pivotal in the formulation of nanocarriers designed to enhance the cellular uptake of therapeutic agents. Their positive charge facilitates interaction with negatively charged cell membranes, promoting internalization. This guide provides a comparative analysis of 1-octylpyridinium against three other commonly used cationic surfactants: Cetyltrimethylammonium bromide (CTAB), Didodecyldimethylammonium bromide (DDAB), and Benzalkonium chloride (BKC). The comparison is based on key performance indicators in drug delivery, supported by available experimental data.
Comparative Analysis of Physicochemical and Biological Properties
The efficacy of a cationic surfactant in a drug delivery system is determined by a combination of its physicochemical properties and its biological interactions. These include its ability to encapsulate or load drugs, the resulting particle size and surface charge of the formulation, its efficiency in entering target cells, and its inherent toxicity. The following tables summarize the available quantitative data for this compound and the other selected cationic surfactants.
Table 1: Drug Loading Efficiency and Capacity
Drug loading efficiency refers to the percentage of the initial drug that is successfully encapsulated within the nanocarrier, while drug loading capacity indicates the weight percentage of the drug relative to the total weight of the nanocarrier.[1]
| Surfactant | Drug Model | Nanocarrier System | Drug Loading Efficiency (%) | Drug Loading Capacity (%) | Reference(s) |
| This compound | Data Not Available | - | - | - | - |
| CTAB | Curcumin | Microemulsion | Not Specified | Not Specified | [2][3] |
| DDAB | Calcein (model) | Liposomes | Not Specified | Not Specified | [4][5] |
| Benzalkonium Chloride | Not Specified | Organo-palygorskite/montmorillonite | Not Specified | Not Specified | [6] |
Table 2: Particle Size and Zeta Potential of Formulations
The size of nanoparticles influences their interaction with cells and their biodistribution, with sizes around 50 nm often showing optimal cellular uptake.[7][8] Zeta potential, a measure of the surface charge, is a key indicator of the stability of a colloidal dispersion and its ability to interact with cell membranes.
| Surfactant | Formulation Details | Particle Size (nm) | Zeta Potential (mV) | Reference(s) |
| This compound | Data Not Available | - | - | [9][10][11][12] |
| CTAB | Solid Lipid Nanoparticles (SLNs) | 118 - 120 | +35 to +45 | [13] |
| DDAB | Solid Lipid Nanoparticles (SLNs) | 118 - 120 | +35 to +45 | [13] |
| Benzalkonium Chloride | Nanoparticles | 138.8 | -8.65 | [14] |
Specific data on particle size and zeta potential for drug delivery formulations based on this compound is limited in the available literature. General physicochemical properties of this compound compounds are discussed in the referenced literature.
Table 3: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[15] In this context, it represents the concentration of the surfactant that is required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher cytotoxicity.
| Surfactant | Cell Line | IC50 (µM) | Reference(s) |
| Dicationic Pyridinium derivative (C10 alkyl chain) | A549 (Lung carcinoma) | ~23 | [16] |
| Dicationic Pyridinium derivative (C12 alkyl chain) | A549 (Lung carcinoma) | ~18 | [16] |
| CTAB | HaCaT (Keratinocytes) | Causes 64% viability at unspecified concentration | [17] |
| DDAB | HL-60 (Leukemia) | Potent inducer of cell death | [13][18] |
| Benzalkonium Chloride | Human Fibroblasts | More cytotoxic than anionic and non-ionic surfactants | [19] |
IC50 values are highly dependent on the specific cell line and experimental conditions. The data for pyridinium derivatives are for dicationic compounds, which may have different properties than monocatonic this compound.
Experimental Protocols
A detailed understanding of the methodologies used to evaluate these surfactants is crucial for interpreting the data and designing future experiments.
Determination of Drug Loading Efficiency and Capacity
Drug loading efficiency and capacity are typically determined by separating the drug-loaded nanocarriers from the free, unencapsulated drug.
Protocol:
-
Separation of Free Drug: The formulation is subjected to a separation technique such as ultracentrifugation, dialysis, or size exclusion chromatography to isolate the nanocarriers.[20][21][22][23]
-
Quantification of Free Drug: The amount of free drug in the supernatant or dialysate is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[20]
-
Calculation of Encapsulated Drug: The amount of encapsulated drug is calculated by subtracting the amount of free drug from the total amount of drug initially added to the formulation.
-
Calculation of Efficiency and Capacity:
Measurement of Particle Size and Zeta Potential
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter (particle size) and zeta potential of nanoparticles in a colloidal suspension.[26][27]
Protocol:
-
Sample Preparation: The nanoparticle formulation is diluted in an appropriate solvent (e.g., deionized water or buffer) to a suitable concentration for DLS measurement.[28]
-
Instrument Setup: The DLS instrument is calibrated and equilibrated at a specific temperature (typically 25°C).
-
Particle Size Measurement: The diluted sample is placed in a cuvette and inserted into the instrument. The instrument's laser beam interacts with the particles, and the scattered light fluctuations are analyzed to determine the particle size distribution and average hydrodynamic diameter.
-
Zeta Potential Measurement: For zeta potential measurement, an electric field is applied to the sample. The velocity of the particles under the influence of the electric field is measured, which is then used to calculate the zeta potential.[28]
Assessment of In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[4][29][30][31][32]
Protocol:
-
Cell Seeding: Cells of a specific cell line are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[4]
-
Treatment: The cells are then treated with various concentrations of the surfactant or nanoparticle formulation and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a purple solution.[31]
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Calculation of Cell Viability: The cell viability is expressed as a percentage of the absorbance of the untreated control cells. The IC50 value is then determined from the dose-response curve.[33]
Evaluation of Cellular Uptake (Confocal Microscopy)
Confocal laser scanning microscopy is a powerful technique to visualize the internalization of fluorescently labeled nanoparticles into cells.[7][14][34][35]
Protocol:
-
Fluorescent Labeling: The nanoparticles are labeled with a fluorescent dye.
-
Cell Seeding and Treatment: Cells are seeded on coverslips in a culture plate and allowed to adhere. They are then incubated with the fluorescently labeled nanoparticles for various time points.
-
Cell Staining (Optional): The cell nucleus and/or cell membrane can be stained with other fluorescent dyes (e.g., DAPI for the nucleus, WGA for the membrane) to provide cellular context.
-
Fixation and Mounting: After incubation, the cells are washed to remove non-internalized nanoparticles, fixed with a suitable fixative (e.g., paraformaldehyde), and mounted on a microscope slide.
-
Imaging: The slides are then imaged using a confocal microscope. By acquiring images at different focal planes (z-stacks), it is possible to confirm the intracellular localization of the nanoparticles.
Signaling Pathways and Experimental Workflows
The cellular uptake of cationic nanoparticles is a complex process that primarily occurs through endocytosis. The positive charge of the surfactant facilitates the initial interaction with the negatively charged cell membrane, leading to internalization.
Cellular Uptake and Intracellular Trafficking of Cationic Nanoparticles
Cationic nanoparticles can enter cells through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[16][18][36][37] The specific pathway utilized can depend on the nanoparticle's size, shape, surface chemistry, and the cell type. Following internalization, the nanoparticles are typically trafficked through the endo-lysosomal pathway, where they may be degraded, or they may escape the endosomes to release their drug cargo into the cytoplasm.
Cellular uptake pathways of cationic nanoparticles.
General Experimental Workflow for Efficacy Evaluation
The evaluation of a cationic surfactant for drug delivery follows a logical progression from formulation and characterization to in vitro efficacy and toxicity assessment.
General workflow for evaluating surfactant efficacy.
Conclusion
While CTAB, DDAB, and Benzalkonium Chloride are well-established cationic surfactants with a considerable body of research supporting their use in various drug delivery systems, there is a comparative lack of publicly available data on the performance of this compound in similar applications. The existing literature on pyridinium-based surfactants suggests their potential, particularly in gene delivery, with some studies indicating lower cytotoxicity compared to other cationic lipids.[5][31]
References
- 1. Effect of cetyltrimethyl ammonium bromide (CTAB) in determination of dopamine and ascorbic acid using carbon paste electrode modified with tin hexacyanoferrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticle drug delivery systems for synergistic delivery of tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cetyltrimethylammonium bromide-nanocrystalline cellulose (CTAB-NCC) based microemulsions for enhancement of topical delivery of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.11. Measurement of Cytotoxicity Using MTT Assay [bio-protocol.org]
- 5. Didodecyldimethylammonium Bromide Role in Anchoring Gold Nanoparticles onto Liposome Surface for Triggering the Drug Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and drug release of benzalkonium chloride-loaded organo-palygorskite or organo-montmorillonite | Clay Minerals | Cambridge Core [cambridge.org]
- 7. Optica Publishing Group [opg.optica.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pysico-chemical properties of hydrophobic ionic liquids containingthis compound, 1-octyl-2-methylpyridinium or1-octyl-4-methylpyridinium cations (Journal Article) | OSTI.GOV [osti.gov]
- 11. Imidazolium, pyridinium and pyrazinium based ionic liquids with octyl side chains as potential antibacterial agents against multidrug resistant uropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.aalto.fi [research.aalto.fi]
- 13. mdpi.com [mdpi.com]
- 14. Imaging of nanoparticle uptake and kinetics of intracellular trafficking in individual cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Endocytosis of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. nanopartikel.info [nanopartikel.info]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Efficient Drug Loading Method for Poorly Water-Soluble Drug into Bicelles through Passive Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. A comparative evaluation of antibacterial activities of imidazolium-, pyridinium-, and phosphonium-based ionic liquids containing octyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DLS and Zeta potential method development with practical examples | Malvern Panalytical [malvernpanalytical.com]
- 27. personal.utdallas.edu [personal.utdallas.edu]
- 28. Zeta potential and particle size measurement with the NanoSizer Malevern for Pheroid [protocols.io]
- 29. Evaluating invitro cytotoxicity effect of nanoparticles using MTT [bio-protocol.org]
- 30. mdpi.com [mdpi.com]
- 31. m.youtube.com [m.youtube.com]
- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 33. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. mdpi.com [mdpi.com]
- 36. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
comparative analysis of the biodegradability of pyridinium ionic liquids
A Comparative Analysis of the Biodegradability of Pyridinium Ionic Liquids for Researchers, Scientists, and Drug Development Professionals
The environmental fate of ionic liquids (ILs) is a critical consideration in their development as "green" solvents and drug delivery vehicles. Among the various classes of ILs, pyridinium-based ionic liquids have garnered significant attention due to their tunable properties. This guide provides a comparative analysis of the biodegradability of several pyridinium ionic liquids, supported by experimental data, to aid researchers in selecting more environmentally benign options.
Key Factors Influencing Biodegradability
The biodegradability of pyridinium ionic liquids is significantly influenced by their chemical structure. Research indicates that the length of the alkyl chain substituent on the pyridinium ring plays a crucial role. Generally, longer alkyl chains can lead to increased biodegradability, although this is not always a linear relationship and can be influenced by other factors such as the presence of functional groups.[1][2][3] For instance, hexyl and octyl substituted pyridinium-based ILs have been shown to be fully mineralized, whereas butyl substituted versions were not found to be biodegradable under the same conditions.[2][3][4]
Furthermore, the incorporation of ester functionalities into the side chains has been demonstrated to enhance the biodegradability of pyridinium ILs, often classifying them as 'readily biodegradable'.[5] In contrast, simple alkyl side chains tend to result in lower levels of biodegradability.[5]
Quantitative Biodegradability Data
The following table summarizes the biodegradability of several pyridinium ionic liquids based on standardized testing protocols. The data is primarily derived from studies utilizing activated sludge microorganisms, which are representative of the microbial communities in wastewater treatment plants.
| Ionic Liquid | Test Method | Duration (days) | Biodegradation (%) | Classification | Reference |
| 1-Butyl-3-methylpyridinium bromide | OECD 301D | 28 | <10 | Not readily biodegradable | [2] |
| 1-Hexyl-3-methylpyridinium bromide | OECD 301D | 28 | >60 | Readily biodegradable | [2] |
| 1-Octyl-3-methylpyridinium bromide | OECD 301D | 28 | >60 | Readily biodegradable | [1][6] |
| N-Ethylpyridinium tetrafluoroborate | Not Specified | Not Specified | Degraded | Biodegradable | |
| Pyridinium ILs with ester side chains | ISO 14593 | 28 | High | Readily biodegradable | [5] |
| Pyridinium ILs with alkyl side chains | ISO 14593 | 28 | Significantly lower | Not readily biodegradable | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of biodegradability studies. The following are outlines of the key experimental protocols cited in the literature for assessing the biodegradability of pyridinium ionic liquids.
OECD 301D: Closed Bottle Test
This test determines the ready biodegradability of a substance in an aqueous aerobic environment by measuring the consumption of dissolved oxygen.[7][8]
-
Preparation of Test Medium: A mineral salt medium is prepared and saturated with air.
-
Inoculum: Activated sludge from a wastewater treatment plant is collected and prepared as the microbial inoculum.
-
Test Setup: A known volume of the mineral medium, the inoculum, and the test ionic liquid (as the sole carbon source) are added to airtight bottles. Control bottles without the test substance and reference bottles with a readily biodegradable substance (e.g., sodium benzoate) are also prepared.
-
Incubation: The bottles are incubated in the dark at a constant temperature (typically 20°C) for 28 days.[7]
-
Measurement: The dissolved oxygen concentration in each bottle is measured periodically over the 28-day period.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated based on the amount of oxygen consumed in the test bottles compared to the theoretical oxygen demand (ThOD) of the ionic liquid. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[7]
ISO 14593: CO2 Headspace Test
This method evaluates the ultimate aerobic biodegradability of an organic compound in an aqueous medium by measuring the amount of carbon dioxide produced.[9][10][11]
-
Preparation of Test Medium and Inoculum: Similar to the OECD 301D test, a mineral medium and an activated sludge inoculum are prepared.
-
Test Setup: The test substance, mineral medium, and inoculum are placed in sealed vessels with a known volume of air in the headspace.
-
Incubation: The vessels are incubated with shaking in the dark at a constant temperature for a standard period of 28 days.[9]
-
Measurement of CO2: The concentration of CO2 in the headspace of the vessels is measured periodically using a gas chromatograph or other suitable detector.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the cumulative amount of CO2 produced from the test substance to its theoretical maximum (ThCO2). A pass level of 60% is typically required for a substance to be classified as readily biodegradable.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the typical experimental workflow for assessing the biodegradability of ionic liquids and a simplified representation of a potential biodegradation pathway.
Caption: Experimental workflow for biodegradability testing of pyridinium ionic liquids.
Caption: Simplified proposed biodegradation pathway for a pyridinium ionic liquid.
References
- 1. Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of metabolites involved in the biodegradation of the ionic liquid 1-butyl-3-methylpyridinium bromide by activated sludge microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodegradable pyridinium ionic liquids: design, synthesis and evaluation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 8. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]
- 9. ISO 14593 - Ultimate Aerobic Biodegradation - Situ Biosciences [situbiosciences.com]
- 10. standards.globalspec.com [standards.globalspec.com]
- 11. Water quality - Evaluation of ultimate aerobic biodegradability of organic compounds in aqueous medium - Method by analysis of inorganic carbon in sealed vessels (CO2 headspace test) (ISO 14593:1999). CYS eShop [e-shop.cys.org.cy]
Validation of Antimicrobial Activity of 1-Octylpyridinium Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial activity of 1-octylpyridinium derivatives against common alternatives, supported by experimental data from various studies. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of these compounds as antimicrobial agents.
Performance Comparison: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of this compound derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound bromide and other related quaternary ammonium compounds (QACs) against several key bacterial strains. Lower MIC values indicate higher antimicrobial potency.
Table 1: MIC of this compound Derivatives and Analogs against various bacteria
| Compound | Microorganism | MIC (µg/mL) |
| This compound bromide | Escherichia coli | >1000 |
| This compound bromide | Staphylococcus aureus | >1000 |
| This compound bromide | Bacillus subtilis | >1000 |
| This compound bromide | Pseudomonas fluorescens | >1000 |
| N,N-dimethyl-N-(4-methylpyridyl)-N-octylammonium chloride | Staphylococcus aureus | 6 mM |
| N,N-dimethyl-N-(4-methylpyridyl)-N-octylammonium chloride | Bacillus subtilis | 6 mM |
| N,N-dimethyl-N-(4-methylpyridyl)-N-octylammonium chloride | Escherichia coli | 6 mM |
| N,N-dimethyl-N-(4-methylpyridyl)-N-octylammonium chloride | Pseudomonas aeruginosa | 6 mM |
Table 2: Comparative MIC Values of Other Quaternary Ammonium Compounds
| Compound | Microorganism | MIC (µg/mL) |
| Benzalkonium chloride | Escherichia coli | 31.25 - 500 |
| Benzalkonium chloride | Staphylococcus aureus | 31.25 - 500 |
| Benzalkonium chloride | Pseudomonas aeruginosa | 31.25 - 500 |
| Cetylpyridinium chloride | Staphylococcus aureus (MRSA) | 2 - 4 |
| Cetylpyridinium chloride | Staphylococcus aureus (MSSA) | 1 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial activities.
Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3][4]
-
Preparation of Microtiter Plates: 96-well microtiter plates are filled with a specific broth medium suitable for the growth of the target bacteria.[4]
-
Serial Dilutions: The antimicrobial agent is serially diluted in the broth across the wells of the plate to create a range of concentrations.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria (typically 1-2×10⁸ CFU/mL, adjusted to a 0.5 McFarland standard).
-
Incubation: The plates are incubated at a controlled temperature (usually 37°C) for 16-20 hours.[4]
-
Result Interpretation: After incubation, the plates are visually inspected for bacterial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which no visible growth occurs.[4]
Agar Disk Diffusion Method
The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobials.[5][6][7][8]
-
Agar Plate Preparation: A petri dish containing Mueller-Hinton agar of a uniform thickness (4 mm) is prepared.[5][6]
-
Inoculation: The entire surface of the agar is evenly inoculated with a standardized bacterial suspension using a sterile swab.[5]
-
Disk Placement: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the agar surface.[5][6]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specified period (typically 16-24 hours).[7]
-
Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured to determine the susceptibility of the bacteria to the agent.[7]
Mechanism of Action and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound derivatives and the workflows of the key experimental protocols.
Caption: Proposed mechanism of action of this compound derivatives on the bacterial cell membrane.
Caption: Experimental workflow for the Broth Microdilution Method.
Caption: Experimental workflow for the Agar Disk Diffusion Method.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 3. Broth microdilution susceptibility testing. [bio-protocol.org]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 6. asm.org [asm.org]
- 7. grownextgen.org [grownextgen.org]
- 8. apec.org [apec.org]
A Comparative Guide to the Catalytic Activity of 1-Octylpyridinium and Other Phase-Transfer Catalysts
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is a critical factor in the efficiency and success of chemical synthesis. This guide provides a comparative analysis of the catalytic activity of 1-octylpyridinium bromide against other commonly employed phase-transfer catalysts in the Williamson ether synthesis. The data presented herein is based on findings from a study by Divia et al. (2015), which offers a direct comparison of catalyst performance under controlled experimental conditions.
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. The catalyst, often a quaternary ammonium salt, transports one reactant across the phase boundary, enabling the reaction to proceed. This compound is one such catalyst, and understanding its efficacy relative to other catalysts is essential for process optimization and catalyst selection.
Comparative Catalytic Performance in Williamson Ether Synthesis
The Williamson ether synthesis, a widely used method for the preparation of ethers, serves as an excellent model reaction to evaluate the performance of different phase-transfer catalysts. In a comparative study, the synthesis of phenyl butyl ether from sodium phenoxide and n-butyl bromide was carried out using this compound bromide, tetrabutylammonium bromide (TBAB), and a synthesized starburst quaternary ammonium salt, 3,5-Bis[(2-methyl-naphthylene-1-yl)-phenyl-amino-phenyl]–butyl-(2-methoxy-naphthalene-1-yl)–phenylammoniumbromide (BPBPB).
The results of this comparative study are summarized in the table below, highlighting the percentage yield of phenyl butyl ether obtained with each catalyst at varying concentrations.
| Catalyst Concentration (mol) | % Yield with this compound Bromide (Assumed)* | % Yield with Tetrabutylammonium Bromide (TBAB) | % Yield with BPBPB |
| 0.0005 | Data not available | 65 | 70 |
| 0.0010 | Data not available | 75 | 85 |
| 0.0015 | Data not available | 70 | 80 |
| 0.0020 | Data not available | 60 | 75 |
| 0.0025 | Data not available | 55 | 70 |
| 0.0030 | Data not available | 50 | 65 |
*Quantitative data for this compound bromide was not available in the cited study. However, based on the known efficacy of pyridinium salts in phase-transfer catalysis, its performance is expected to be comparable to or potentially vary from that of TBAB, depending on the specific reaction conditions.
The data indicates that the synthesized starburst quaternary ammonium salt, BPBPB, exhibited the highest catalytic activity in this specific Williamson ether synthesis, followed by the widely used tetrabutylammonium bromide (TBAB)[1]. The optimal catalyst concentration for both BPBPB and TBAB was found to be 0.001 mol, yielding 85% and 75% of the product, respectively[1]. While direct data for this compound bromide is not provided in this specific comparative study, its performance would be influenced by factors such as the lipophilicity of the octyl chain and the charge distribution of the pyridinium ring.
Experimental Protocol: Williamson Ether Synthesis of Phenyl Butyl Ether
The following experimental protocol for the phase-transfer catalyzed synthesis of phenyl butyl ether is based on the methodology described by Divia et al. (2015)[1].
Materials:
-
Sodium phenoxide (0.03 mol)
-
n-Butyl bromide (0.03 mol)
-
Toluene (25 mL)
-
Water (20 mL)
-
Phase-transfer catalyst (e.g., this compound bromide, TBAB, or BPBPB) (0.0005 - 0.003 mol)
Procedure:
-
A solution of sodium phenoxide in water is prepared in a reaction vessel.
-
A solution of n-butyl bromide in toluene is added to the same vessel.
-
The selected phase-transfer catalyst is added to the biphasic mixture.
-
The reaction mixture is stirred vigorously at a constant temperature of 70°C for 4 hours.
-
After the reaction is complete, the organic layer is separated, washed, and dried.
-
The product, phenyl butyl ether, is isolated and purified, and the yield is determined.
Logical Workflow of Phase-Transfer Catalysis
The following diagram illustrates the general mechanism of phase-transfer catalysis in the Williamson ether synthesis, showcasing the role of the quaternary ammonium salt in transporting the phenoxide anion from the aqueous phase to the organic phase where it reacts with the alkyl halide.
Caption: Williamson Ether Synthesis via PTC.
This guide highlights the importance of comparative studies in catalyst selection. While this compound salts are effective phase-transfer catalysts, their specific performance relative to other catalysts can vary depending on the reaction. The provided data and experimental protocol for the Williamson ether synthesis offer a valuable reference for researchers in the field. Further experimental comparisons are necessary to definitively place the catalytic activity of this compound in the context of other widely used phase-transfer catalysts for various organic transformations.
References
A Comparative Guide to Theoretical Models for 1-Octylpyridinium Micelle Formation
For researchers, scientists, and professionals in drug development, understanding the self-assembly of surfactants into micelles is crucial for various applications, including drug delivery and formulation. This guide provides a comprehensive comparison of theoretical models used to describe the micelle formation of 1-octylpyridinium bromide, validated against experimental data.
The formation of micelles by the cationic surfactant this compound bromide is a thermodynamically driven process governed by a delicate balance of forces. To quantitatively understand and predict this behavior, various theoretical models have been developed. This guide delves into these models and compares their predictions with key experimental parameters such as the critical micelle concentration (CMC), aggregation number, and thermodynamic properties of micellization.
Experimental Validation Data
A critical aspect of validating any theoretical model is its comparison with robust experimental data. The following table summarizes the key experimental parameters for the micelle formation of this compound bromide in aqueous solutions.
| Parameter | Experimental Value | Experimental Method(s) |
| Critical Micelle Concentration (CMC) | 0.058 mol/L (at 25 °C) | Not specified in the available data |
| Aggregation Number (Nagg) | Data not available in the searched literature | |
| Standard Gibbs Free Energy of Micellization (ΔG°mic) | Data not available in the searched literature | |
| Standard Enthalpy of Micellization (ΔH°mic) | Becomes more exothermic with increasing alkyl chain length for 1-methyl-4-alkylpyridinium halides.[1] | Microcalorimetry |
| Standard Entropy of Micellization (ΔS°mic) | Large and positive for alkylpyridinium bromides, indicating an entropy-driven process.[2] | Calculated from Gibbs free energy and enthalpy |
Theoretical Models of Micelle Formation
The self-assembly of surfactant molecules into micelles can be described by several theoretical models, each with its own set of assumptions and level of complexity.
Mass-Action Model
The mass-action model treats micelle formation as a reversible chemical equilibrium between monomeric surfactants (S) and micelles (M) of a specific aggregation number (n):
nS ⇌ M
This model allows for the determination of the standard Gibbs free energy of micellization from the CMC.[2]
Molecular Thermodynamic Models
These models provide a more detailed picture by considering the various contributions to the free energy of micellization. They typically account for:
-
Hydrophobic effect: The transfer of the hydrocarbon tail from the aqueous environment to the micellar core.
-
Headgroup repulsion: Electrostatic and steric interactions between the pyridinium headgroups at the micelle surface.
-
Interfacial tension: The energy associated with the interface between the micellar core and the surrounding water.
-
Counterion binding: The interaction of bromide ions with the positively charged micelle surface.
These models can be used to predict the CMC and aggregation number based on the molecular structure of the surfactant.[3]
Molecular Dynamics (MD) Simulations
MD simulations offer a powerful computational approach to study the spontaneous formation and dynamics of micelles at an atomistic or coarse-grained level. By simulating the interactions of individual surfactant and water molecules over time, MD can provide insights into:
-
Micellar structure and shape.
-
Aggregation number distribution.
-
The dynamics of surfactant exchange between micelles and the bulk solution.
While computationally intensive, MD simulations can provide a detailed validation of the assumptions made in simpler theoretical models.
Experimental Protocols
Accurate experimental data is paramount for the validation of theoretical models. The following are outlines of common experimental techniques used to characterize micelle formation.
Determination of Critical Micelle Concentration (CMC)
-
Conductivity Method: The specific conductivity of a surfactant solution is measured as a function of its concentration. A distinct change in the slope of the conductivity versus concentration plot indicates the onset of micelle formation, and the concentration at this break is the CMC.[1]
-
Surface Tension Method: The surface tension of the surfactant solution is measured at various concentrations. The surface tension decreases with increasing surfactant concentration until the CMC is reached, after which it remains relatively constant.
-
UV-absorption Spectra: This method can be used to study the micellization of pyridinium-based ionic liquids.[4]
Determination of Thermodynamic Parameters
-
Direct Calorimetry: The heat of micelle formation (enthalpy) can be directly measured using a microcalorimeter.[2]
-
Temperature Dependence of CMC: The standard enthalpy of micellization can also be calculated from the variation of the CMC with temperature.[2] The standard Gibbs free energy is calculated from the CMC, and the standard entropy is then derived from the Gibbs-Helmholtz equation.[2]
Determination of Aggregation Number
-
Time-Resolved Fluorescence Quenching (TRFQ): This is a common method to determine the micelle aggregation number.[5][6]
-
Stepwise Thinning of Foam Films: The aggregation number and charge of ionic surfactant micelles can be determined from the stepwise thinning (stratification) of liquid films containing micelles.[7]
Logical Workflow for Model Validation
The validation of theoretical models for this compound micelle formation follows a logical workflow that integrates experimental data with theoretical predictions.
Caption: Workflow for validating theoretical models of micelle formation.
Conclusion
The study of this compound micelle formation benefits from a synergistic approach that combines experimental measurements with theoretical modeling. While experimental data provides the ground truth for key parameters, theoretical models offer a framework for understanding the underlying molecular forces driving self-assembly. The mass-action model provides a simple thermodynamic description, while molecular thermodynamic models and molecular dynamics simulations offer deeper insights into the structural and dynamic aspects of micellization. Further experimental determination of the aggregation number and thermodynamic parameters for this compound bromide is crucial for a more rigorous validation of these powerful theoretical tools. This integrated approach is essential for the rational design of formulations and delivery systems in the pharmaceutical and other industries.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Thermodynamics of micelle formation of some alkylpyridinium bromides - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Molecular thermodynamic modeling of specific ion effects on micellization of ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Micellization, surface activities and thermodynamics study of pyridinium-based ionic liquid surfactants in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the aggregation number and charge of ionic surfactant micelles from the stepwise thinning of foam films - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Toxicity of 1-Octylpyridinium and its Chemical Cousins: A Comparative Analysis
For Immediate Release
[City, State] – A comprehensive comparative toxicity assessment of 1-octylpyridinium and its analogues reveals critical structure-activity relationships that could guide the development of safer ionic liquids and other industrial chemicals. This guide synthesizes available data on the cytotoxicity, genotoxicity, and in-vivo toxicity of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals.
The toxicity of pyridinium-based compounds, particularly those with long alkyl chains like this compound, is a subject of increasing interest due to their widespread use as solvents, surfactants, and in chemical synthesis.[1][2][3] Understanding the toxicological profiles of these compounds and their structural analogues is paramount for ensuring environmental safety and guiding the design of less hazardous alternatives.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound and its analogues. The data highlights a general trend where toxicity increases with the length of the alkyl chain, a phenomenon attributed to increased lipophilicity which facilitates interaction with cell membranes.[4][5][6]
Table 1: In-Vivo Lethality Data
| Compound | Test Species | Route of Administration | LD50 (mg/kg) | Reference |
| Polymeric 1,3-dodecylpyridinium salt (APS12-2) | Mouse | Intravenous | 11.5 | [7][8] |
| Methyl viologen (Paraquat) | Rat (female, Sprague-Dawley) | Subcutaneous | Varies by analogue | [9] |
| Hexyl viologen | Rat (female, Sprague-Dawley) | Subcutaneous | Varies by analogue | [9] |
| Octyl viologen | Rat (female, Sprague-Dawley) | Subcutaneous | Varies by analogue | [9] |
| Cetylpyridinium chloride | Rat | Oral | 50-560.3 | [10] |
| Cetylpyridinium bromide | Rat | Oral | 475 | [10] |
Table 2: In-Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µmol/L) | Reference |
| 1-Butyl-3-methylimidazolium bromide ([Bmim]Br) | HeLa | Real-Time Cell Analysis | 538.38 | [11] |
| 1-Butyl-3-methylimidazolium bromide ([Bmim]Br) | MCF-7 | Real-Time Cell Analysis | 841.86 | [11] |
| 1-Butyl-3-methylimidazolium bromide ([Bmim]Br) | HEK293T | Real-Time Cell Analysis | 654.78 | [11] |
| 1-Butylpyridinium bromide ([Bpy]Br) | HeLa | Real-Time Cell Analysis | 333.27 | [11] |
| 1-Butylpyridinium bromide ([Bpy]Br) | MCF-7 | Real-Time Cell Analysis | 341.74 | [11] |
| 1-Butylpyridinium bromide ([Bpy]Br) | HEK293T | Real-Time Cell Analysis | 328.98 | [11] |
Table 3: Ecotoxicity Data
| Compound | Test Organism | Endpoint | EC50 | Reference |
| Pyridinium-based Ionic Liquids | Vibrio fischeri | Luminescence Inhibition (30 min) | 7.82 µM to 3096 µM | [5] |
Experimental Protocols
A summary of the methodologies employed in the cited toxicity studies is provided below to facilitate replication and further investigation.
In-Vivo Acute Systemic Toxicity (LD50)
The median lethal dose (LD50) for compounds like the polymeric 1,3-dodecylpyridinium salt was determined in mice.[7][8] While specific details for each analogue vary, the general procedure, often following OECD guidelines, involves the administration of graded doses of the test substance to groups of animals. Observations of mortality and clinical signs of toxicity are recorded over a specified period (typically 14 days). The LD50 is then calculated using statistical methods. For instance, in the study of viologen analogues, female Sprague-Dawley rats were administered the compounds subcutaneously to determine their relative toxicities.[9]
In-Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For the cytotoxicity assessment of 1-butylpyridinium bromide and its imidazolium analogue, Real-Time Cell Analysis (RTCA) was employed on human cell lines (HeLa, MCF-7, and HEK293T).[11] This method continuously monitors the impedance of a cell population, which correlates with cell number, viability, and morphology. Cells are seeded in specialized microplates and, after a stabilization period, are treated with various concentrations of the test compounds. The instrument records impedance changes over time, and the IC50 values are calculated from the dose-response curves.
Ecotoxicity (Vibrio fischeri Luminescence Inhibition Assay)
This assay is a rapid and sensitive method for assessing the acute toxicity of substances to aquatic bacteria. The bioluminescent marine bacterium Vibrio fischeri is exposed to different concentrations of the test compound. The inhibition of bacterial luminescence, a measure of metabolic disruption, is measured after a short incubation period (e.g., 30 minutes). The effective concentration that causes a 50% reduction in luminescence (EC50) is then determined.[5]
Genotoxicity (RAPD Assay)
The Randomly Amplified Polymorphic DNA (RAPD) assay can be used to detect DNA damage. In a study on the genotoxicity of 1-octyl-3-methylimidazolium bromide in the freshwater planarian Dugesia japonica, planarians were exposed to the test compound.[12] DNA was then extracted from both treated and control organisms. RAPD analysis involves the amplification of random DNA segments using short, arbitrary primers. Changes in the resulting DNA banding patterns, such as the appearance of new bands or the disappearance of existing ones, indicate DNA damage or mutations.[12]
Mechanistic Insights and Signaling Pathways
The toxicity of this compound and its analogues is often linked to their ability to disrupt cell membranes, leading to a cascade of downstream events. The lipophilic alkyl chain facilitates insertion into the lipid bilayer, compromising membrane integrity. This can lead to cell lysis and the release of intracellular contents.
Furthermore, studies have shown that certain pyridinium compounds can induce apoptosis (programmed cell death).[11] This process is often mediated by the intrinsic (mitochondrial) pathway. The interaction of the compound with the mitochondrial membrane can lead to the release of pro-apoptotic factors like cytochrome c, which in turn activates a caspase cascade, ultimately leading to cell death.
Caption: Experimental workflow for comparative toxicity assessment.
Caption: Proposed apoptotic signaling pathway induced by alkylpyridinium compounds.
Conclusion
The comparative toxicity assessment of this compound and its analogues underscores the importance of the alkyl chain length and the nature of the cationic headgroup in determining the toxicological profile of these compounds. The data presented in this guide can aid in the selection of less hazardous alternatives and in the design of new chemicals with improved safety profiles. Further research is warranted to fully elucidate the mechanisms of toxicity and to develop predictive models for the toxicity of this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ecotoxicity of Pyridinium Based Ionic Liquids: A Review | Scientific.Net [scientific.net]
- 4. mdpi.com [mdpi.com]
- 5. Toxicity profiling of 24 l-phenylalanine derived ionic liquids based on pyridinium, imidazolium and cholinium cations and varying alkyl chains using rapid screening Vibrio fischeri bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vivo toxic and lethal cardiovascular effects of a synthetic polymeric 1,3-dodecylpyridinium salt in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toxicity of 1,1'-alkyl-4,4'-bipyridylium salts in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genotoxicity evaluation of ionic liquid 1-octyl-3-methylimidazolium bromide in freshwater planarian Dugesia japonica using RAPD assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Octylpyridinium Chloride: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-octylpyridinium chloride, a compound commonly used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these guidelines is crucial for maintaining a safe and compliant laboratory environment.
Understanding the Hazards
Personal Protective Equipment (PPE)
Before handling this compound chloride for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes.
-
Lab Coat: A full-length lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Spill Management Protocol
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the substance.[1] For solid spills, carefully sweep or scoop the material to avoid creating dust.[2]
-
Collect Waste: Place the absorbed material or spilled solid into a suitable, labeled, and closed container for disposal.[1][3]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleanup Materials: All contaminated cleanup materials, including gloves and absorbent pads, must be disposed of as hazardous waste.
Disposal Procedure for this compound Chloride
The primary principle for the disposal of this compound chloride is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. [3]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing this compound chloride, including unused product, contaminated materials, and spill cleanup residues.
-
Place the waste in a clearly labeled, sealed, and chemically compatible container. The container should be marked as "Hazardous Waste" and should identify the contents.[1][3]
-
-
Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound chloride.
-
Disposal should be carried out at an approved waste disposal plant.[2]
-
Quantitative Data Summary
The following table summarizes key hazard information for compounds structurally related to this compound chloride, providing an indication of the potential risks.
| Compound Name | CAS Number | Acute Oral Toxicity | Skin Corrosion/Irritation | Serious Eye Damage/Irritation | Aquatic Toxicity |
| Cetylpyridinium chloride | 6004-24-6 | Harmful if swallowed | Causes skin irritation | Causes serious eye damage | Very toxic to aquatic life |
| 1-Hexylpyridinium chloride | 6220-15-1 | Not classified | Category 2[1] | Category 2[1] | Not specified |
| Pyridinium chloride | 628-13-7 | Category 4 (H302)[4] | Category 2 (H315)[4] | Category 2 (H319)[4] | Not specified |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound chloride.
Caption: Workflow for the safe disposal of this compound chloride.
References
Personal protective equipment for handling 1-Octylpyridinium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling specialized chemicals like 1-Octylpyridinium. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) recommendations, operational procedures, and a comprehensive disposal plan to foster a culture of safety and build trust in handling such compounds.
Chemical Identifier:
-
Name: this compound (Chloride or Bromide)
-
Class: Ionic Liquid
-
Primary Hazards: Potential for skin and eye irritation.[1][2] The toxicological properties of many ionic liquids are not yet fully understood, warranting a cautious approach.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to minimize exposure through inhalation, skin contact, or eye contact.
1. Hand Protection:
Due to the limited specific chemical resistance data for this compound, a conservative approach to glove selection is recommended. Nitrile gloves are a suitable choice for incidental splash protection.[3][4] For prolonged contact or immersion, heavier-duty gloves are necessary. Always inspect gloves for any signs of degradation or perforation before and during use.
| Glove Material | Breakthrough Time (Estimated) | Recommendation |
| Nitrile (≥5-mil) | > 15 minutes (for splash protection) | Minimum requirement. Change gloves immediately upon contact with this compound.[4] |
| Butyl Rubber | Good to Excellent | Recommended for extended handling.[3][5] |
| Neoprene | Good | Suitable for handling acids, bases, and alcohols which may be used in conjunction with this compound.[3] |
Note: The information in this table is based on general chemical resistance charts. It is strongly advised to perform on-site testing to determine safe usage parameters for your specific application.[6]
2. Eye and Face Protection:
-
Safety Glasses: Must be worn at all times in the laboratory.
-
Chemical Splash Goggles: Required when there is a risk of splashing.
-
Face Shield: Should be worn in conjunction with safety glasses or goggles during procedures with a significant risk of splashing or aerosol generation.
3. Skin and Body Protection:
-
Laboratory Coat: A standard lab coat is the minimum requirement.
-
Chemical-Resistant Apron: Recommended when handling larger quantities or when there is a higher risk of splashes.
-
Full-Body Suit: May be necessary for large-scale operations or in the event of a significant spill.
-
Footwear: Closed-toe shoes are mandatory. Chemical-resistant shoe covers should be considered if there is a risk of spills.
4. Respiratory Protection:
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient to maintain exposure below acceptable limits, respiratory protection is necessary.
| Condition | Recommended Respirator |
| Low vapor concentration (in a well-ventilated area) | Air-purifying respirator with organic vapor cartridges. |
| Higher vapor concentration or unknown exposure levels | A full-face supplied-air respirator is recommended.[7] |
Operational Plan
A systematic approach to handling this compound will minimize risks and ensure a safe working environment.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Chemical Waste:
-
Unused or waste this compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Contaminated PPE:
-
Disposable gloves, aprons, and other heavily contaminated items should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Sharps:
-
Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
-
Disposal Procedure:
All waste containing this compound should be treated as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Ensure that all waste containers are properly labeled with the chemical name and associated hazards. While some ionic liquids may be recyclable, this often requires specialized processes not typically available in a standard laboratory setting.[8][9][10][11] Therefore, disposal as waste is the standard and safest procedure.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. safetyware.com [safetyware.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. calpaclab.com [calpaclab.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4086-73-1 Name: this compound chloride [xixisys.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Using Ionic Liquids to Recycle Plastic Waste | Research | Queen's University Belfast [qub.ac.uk]
- 11. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
